N-(4-iodophenyl)-2,3-dimethoxybenzamide
Description
Propriétés
IUPAC Name |
N-(4-iodophenyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFDQPQLCASIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Abstract: This guide provides a comprehensive overview of the methodologies used to elucidate the in vitro mechanism of action for novel small molecules, using N-(4-iodophenyl)-2,3-dimethoxybenzamide as an illustrative case study. Due to the limited specific data on this compound, we hypothesize a plausible mechanism—inhibition of Poly (ADP-ribose) polymerase 1 (PARP1)—based on its structural characteristics. This document details the scientific rationale, experimental workflows, and data interpretation required to validate such a hypothesis, serving as a technical resource for researchers in drug discovery and development.
Introduction: The Scientific Imperative for Mechanistic Clarity
N-(4-iodophenyl)-2,3-dimethoxybenzamide is a synthetic organic compound featuring a benzamide core, a structure prevalent in many biologically active agents. While the synthesis of such molecules is well-documented, a full understanding of their biological impact at the molecular level is paramount for any therapeutic development. Elucidating the precise mechanism of action (MoA) is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the prediction of efficacy, the anticipation of off-target effects, and the discovery of biomarkers for patient stratification.
Given the structural motifs within N-(4-iodophenyl)-2,3-dimethoxybenzamide, a scientifically sound hypothesis is that it functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition has become a validated and powerful strategy in oncology.[1][2] This guide will proceed by outlining the in vitro strategy to rigorously test the hypothesis that N-(4-iodophenyl)-2,3-dimethoxybenzamide acts as a PARP1 inhibitor.
Hypothesized Mechanism of Action: PARP1 Inhibition
PARP1 is a nuclear protein that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][5] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.[1][4]
Inhibition of PARP1's enzymatic activity prevents the efficient repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[3] In cancer cells with pre-existing defects in DSB repair pathways (such as those with BRCA1 or BRCA2 mutations), the inhibition of PARP1 leads to an accumulation of cytotoxic DSBs, resulting in cell death—a concept known as synthetic lethality.[6]
Our hypothesis is that N-(4-iodophenyl)-2,3-dimethoxybenzamide binds to the catalytic domain of PARP1, preventing the synthesis of PAR chains and thereby disrupting the DNA repair cascade.
Visualizing the PARP1 Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the proposed point of intervention for our compound.
Caption: Hypothesized PARP1 inhibition by N-(4-iodophenyl)-2,3-dimethoxybenzamide.
In Vitro Experimental Validation Strategy
A multi-tiered approach is essential to validate the hypothesized MoA. This involves progressing from direct biochemical assays to more complex cell-based systems. This strategy ensures that we first confirm target engagement and then verify that this engagement translates into the expected biological effect within a cellular context.
Experimental Workflow
The following diagram outlines the logical flow of experiments to characterize the compound's activity.
Caption: Multi-tiered workflow for validating PARP1 inhibitory activity in vitro.
Tier 1: Biochemical Assays for Direct Target Engagement
The initial and most critical step is to determine if the compound directly interacts with and inhibits the PARP1 enzyme in a purified, cell-free system.
PARP1 Enzymatic Inhibition Assay (IC50 Determination)
This assay directly measures the enzymatic activity of recombinant PARP1 and quantifies the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.[7]
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.
-
Compound Dilution: Prepare a serial dilution of N-(4-iodophenyl)-2,3-dimethoxybenzamide (e.g., from 100 µM to 1 nM) in the assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Reaction Initiation: Add recombinant human PARP1 enzyme and activated DNA (to stimulate the enzyme) to each well. Then, add the diluted compound or vehicle control.
-
Enzymatic Reaction: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.[7] Incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: Stop the reaction and wash the plate. Add streptavidin-conjugated horseradish peroxidase (HRP), which will bind to the biotinylated PAR chains formed on the histones.
-
Signal Readout: Add a chemiluminescent HRP substrate and measure the light output using a plate reader.[8]
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the positive control. Fit the data to a dose-response curve to determine the IC50 value.[7][9]
Causality and Self-Validation: This assay is self-validating through its controls. The positive control establishes the maximum signal (100% enzyme activity), while the negative control establishes the background signal. A dose-dependent decrease in signal with increasing compound concentration provides strong evidence of direct enzymatic inhibition.
Illustrative Biochemical Data
The following table presents hypothetical data from a PARP1 enzymatic assay, demonstrating how results would be structured to compare N-(4-iodophenyl)-2,3-dimethoxybenzamide against a known PARP inhibitor, Olaparib.
| Compound | Target | Assay Type | IC50 (nM) |
| N-(4-iodophenyl)-2,3-dimethoxybenzamide | PARP1 | Enzymatic (Chemiluminescent) | 14.5 |
| Olaparib (Reference Compound) | PARP1 | Enzymatic (Chemiluminescent) | 5.2 |
Tier 2: Cell-Based Assays for Biological Confirmation
Once direct enzymatic inhibition is confirmed, the next logical step is to verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment, leading to the expected downstream biological effects.
Cellular PAR Level Quantification (HTRF Assay)
This assay measures the level of PARylation within cells after treatment with the compound, providing direct evidence of target engagement in a cellular context. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this purpose.[10]
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or a cancer cell line with high PARP1 expression) in a 96-well plate. Treat the cells with a serial dilution of N-(4-iodophenyl)-2,3-dimethoxybenzamide for a defined period (e.g., 1-4 hours).
-
Induce DNA Damage: To stimulate PARP1 activity, treat the cells with a DNA damaging agent like hydrogen peroxide (H₂O₂) for a short duration (e.g., 10 minutes).
-
Cell Lysis: Remove the medium and add a lysis buffer containing the HTRF detection reagents (a donor-fluorophore-labeled antibody and an acceptor-fluorophore-labeled antibody, both specific to PAR).[10]
-
Signal Readout: Incubate the plate according to the manufacturer's protocol (e.g., overnight). Read the HTRF signal on a compatible plate reader. The signal is proportional to the amount of PAR in the lysate.
-
Data Analysis: A decrease in the HTRF signal in compound-treated cells compared to vehicle-treated, H₂O₂-stimulated cells indicates inhibition of PARP activity.
Causality and Self-Validation: Including an untreated control (no H₂O₂) confirms the basal level of PARylation. The H₂O₂-treated vehicle control establishes the maximum signal. A dose-dependent reduction in this signal upon compound treatment demonstrates on-target activity within the cell.
DNA Damage and Repair Assays
To confirm the functional consequence of PARP1 inhibition, we must demonstrate that the compound leads to an accumulation of unrepaired DNA damage.
Protocol: γH2AX Foci Formation Assay
The phosphorylation of histone H2AX to form γH2AX is a well-established marker for DNA double-strand breaks.[11]
-
Cell Treatment: Grow cells on glass coverslips and treat with the compound at a concentration around its cellular IC50 for an extended period (e.g., 24 hours).
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. An increase in foci in treated cells indicates an accumulation of DSBs, the expected downstream effect of PARP inhibition.[11][12]
Protocol: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks at the single-cell level.[13]
-
Cell Treatment and Embedding: Treat cells with the compound. After treatment, embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis and Electrophoresis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving the DNA nucleoids. Subject the slides to electrophoresis under alkaline conditions, which denatures the DNA and allows broken strands to migrate out of the nucleoid.[13]
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a microscope. Damaged DNA will form a "comet tail" migrating away from the nucleus ("comet head"). The length and intensity of the tail are proportional to the amount of DNA damage.[11]
Conclusion and Future Directions
This guide outlines a rigorous, logical, and technically sound workflow for elucidating the in vitro mechanism of action of N-(4-iodophenyl)-2,3-dimethoxybenzamide, centered on the hypothesis of PARP1 inhibition. By systematically progressing from direct biochemical assays to functional cell-based readouts, researchers can build a comprehensive and validated dataset. Positive results from this cascade of experiments would provide strong evidence for the compound's MoA, justifying further investigation into its selectivity against other PARP family members, its pharmacokinetic properties, and its potential as a therapeutic agent, particularly in the context of cancers with DNA repair deficiencies.
References
- Multiple functions of PARP1 in the repair of DNA double strand breaks. PMC, National Institutes of Health.
- Rapid Detection and Signaling of DNA Damage by PARP-1. PMC, National Institutes of Health.
- Functions of PARylation in DNA Damage Repair Pathways. Oxford Academic.
- PARP1 - Wikipedia. Wikipedia.
- Functional Aspects of PARP1 in DNA Repair and Transcription. PMC, National Institutes of Health.
- DNA Damage Assays. Champions Oncology.
- HTRF Human and Mouse Total PARP1 Detection Kit, 500 assay points. Revvity.
- A Comparative Analysis of PARP Inhibitors: A Guide for Researchers. Benchchem.
- N-(4-iodophenyl)-3,5-dimethoxybenzamide (EVT-1298735). EvitaChem.
- Strategies for the evaluation of DNA damage and repair mechanisms in cancer. PMC, National Institutes of Health.
- In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate.
- PARP assay for inhibitors. BMG LABTECH.
- In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. European Pharmaceutical Review.
- Assays on DNA Damage and Repair in CLL. Springer Nature Experiments.
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An In-depth Technical Guide to the Toxicity Profile and Safe Handling of N-(4-iodophenyl)-2,3-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-(4-iodophenyl)-2,3-dimethoxybenzamide is a novel benzamide derivative with potential applications in pharmaceutical research and development. As with any new chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for predicting its potential effects in biological systems. This guide provides a comprehensive overview of the predicted toxicity of N-(4-iodophenyl)-2,3-dimethoxybenzamide, based on an analysis of its structural components and the known hazards of related compounds. It also outlines essential safety protocols and experimental methodologies for its handling and further toxicological evaluation.
The benzamide functional group is a common scaffold in many clinically used drugs, often exhibiting a range of biological activities.[1][2] The presence of an iodinated phenyl ring and dimethoxy substituents on the benzoyl moiety suggests that this compound may possess unique pharmacological and toxicological properties. This document serves as a foundational resource for professionals working with this and structurally similar molecules.
Predicted Toxicological Profile
Direct toxicological data for N-(4-iodophenyl)-2,3-dimethoxybenzamide is not currently available in public literature. Therefore, a predictive toxicological assessment has been constructed by evaluating the known toxicity of its primary structural components: the 2,3-dimethoxybenzoic acid moiety and the 4-iodoaniline moiety.
2,3-Dimethoxybenzoic Acid Moiety
2,3-Dimethoxybenzoic acid is classified as a skin and eye irritant, and it may cause respiratory irritation.[3][4] In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice.[3] While comprehensive systemic toxicity data is limited, an intraperitoneal LD50 in mice has been reported as greater than 800 mg/kg, and an oral LD50 in rats as greater than 500 mg/kg, suggesting low acute toxicity via these routes.[5]
4-Iodoaniline Moiety
4-Iodoaniline is a more hazardous compound, categorized as harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] It is a known skin and respiratory irritant and can cause serious eye damage.[7][9] A significant toxicological concern associated with 4-iodoaniline is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6][10] This can lead to symptoms such as dizziness, headache, and cyanosis (a bluish discoloration of the skin).[10] Chronic exposure to iodine and iodides may also affect thyroid function.[9]
The Benzamide Linkage
The amide bond connecting these two moieties is generally stable. However, the overall toxicity of the molecule will be influenced by the combined properties of its precursors and any new properties arising from their combination. Substituted benzamides as a class have been associated with various biological effects, including neuroleptic activity, and in some cases, acute intoxication has been reported, particularly with overdose.[1] Studies on other novel benzamide derivatives have shown potential for renal and hepatic toxicity at higher doses.[2][11]
Inference for N-(4-iodophenyl)-2,3-dimethoxybenzamide:
Based on this analysis, N-(4-iodophenyl)-2,3-dimethoxybenzamide should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation. The risk of methemoglobinemia from the 4-iodoaniline portion should be a primary consideration in any exposure scenario. Chronic exposure could potentially lead to effects on the thyroid gland.
Material Safety Data Sheet (MSDS) - Predicted Hazards
This section outlines the predicted hazards and safe handling procedures for N-(4-iodophenyl)-2,3-dimethoxybenzamide, structured in a format analogous to a standard Material Safety Data Sheet (MSDS).
| Section | Description |
| 1. Identification | Product Name: N-(4-iodophenyl)-2,3-dimethoxybenzamide Synonyms: Not available CAS Number: Not available |
| 2. Hazard(s) Identification | GHS Classification (Predicted): - Acute Toxicity, Oral (Category 4)[6][8] - Acute Toxicity, Dermal (Category 4)[6][7] - Acute Toxicity, Inhalation (Category 4)[7][8] - Skin Irritation (Category 2)[3][4][8] - Eye Irritation (Category 2A)[3][4][8] - Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[3][4] - Specific Target Organ Toxicity – Repeated Exposure (Category 2), Blood (Methemoglobinemia), Thyroid[6][9][10] GHS Label Elements (Predicted): - Pictogram: Health Hazard, Exclamation Mark - Signal Word: Warning - Hazard Statements: Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. May cause damage to organs (blood, thyroid) through prolonged or repeated exposure. - Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. |
| 3. Composition/information on Ingredients | Substance Name: N-(4-iodophenyl)-2,3-dimethoxybenzamide Formula: C15H14INO3 |
| 4. First-Aid Measures | Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8] Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[8] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3][8] Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8] |
| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Specific Hazards Arising from the Chemical: May emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide under fire conditions.[7][9] |
| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3] Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3] Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| 7. Handling and Storage | Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][8] Conditions for Safe Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. |
| 8. Exposure Controls/Personal Protection | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment: - Eye/Face Protection: Safety glasses with side-shields or chemical goggles. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. |
| 9. Physical and Chemical Properties | Appearance: Solid (predicted) Odor: Not available pH: Not available Melting Point/Freezing Point: Not available Boiling Point: Not available Flash Point: Not available Evaporation Rate: Not available Flammability: Not available Vapor Pressure: Not available Vapor Density: Not available Relative Density: Not available Solubility: Not available |
| 10. Stability and Reactivity | Reactivity: No data available Chemical Stability: Stable under recommended storage conditions. Possibility of Hazardous Reactions: No data available Conditions to Avoid: No data available Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen iodide. |
| 11. Toxicological Information | Acute Toxicity: Predicted to be harmful if swallowed, inhaled, or in contact with skin.[6][7][8] Skin Corrosion/Irritation: Predicted to cause skin irritation.[3][4][8] Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[3][4][8] Respiratory or Skin Sensitization: No data available. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: No data available. Specific Target Organ Toxicity - Single Exposure: Predicted to cause respiratory irritation.[3][4] Specific Target Organ Toxicity - Repeated Exposure: Predicted to cause damage to the blood (methemoglobinemia) and thyroid.[6][9][10] Aspiration Hazard: No data available. |
| 12. Ecological Information | Toxicity: No data available. The 4-iodoaniline component is harmful to aquatic organisms.[9] Persistence and Degradability: No data available. Bioaccumulative Potential: No data available. Mobility in Soil: No data available. |
| 13. Disposal Considerations | Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] |
| 14. Transport Information | DOT (US): Not regulated as a hazardous material for transportation. IATA: Not regulated as a dangerous good. IMDG: Not regulated as a dangerous good. |
| 15. Regulatory Information | Consult local, state, and federal regulations for specific requirements. |
| 16. Other Information | The information provided in this document is based on a predictive assessment and should be used as a guide for safe handling and experimental design. It is not a substitute for a formal, experimentally determined MSDS. |
Experimental Protocols for Toxicological Assessment
For a novel compound like N-(4-iodophenyl)-2,3-dimethoxybenzamide, a tiered approach to toxicological testing is recommended. This begins with in silico and in vitro methods before proceeding to more complex in vivo studies.
Synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide
A standard method for the synthesis of benzamides is the coupling of a carboxylic acid (or its activated form) with an amine.[12][13][14]
Protocol:
-
Activation of 2,3-Dimethoxybenzoic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxybenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).[13]
-
Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride.[12]
-
-
Coupling with 4-Iodoaniline:
-
To the activated carboxylic acid solution, add 4-iodoaniline.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that reduces the viability of cultured cells.[15]
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity or HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of N-(4-iodophenyl)-2,3-dimethoxybenzamide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis.
Protocol:
-
Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Compound Preparation: Prepare a range of concentrations of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
-
Exposure: In a test tube, combine the bacterial strain, the test compound, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Predicted Toxicity Profile of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Caption: Predicted toxicity based on structural components.
Experimental Workflow for Toxicological Assessment
Caption: Tiered approach for toxicological evaluation.
Conclusion
While direct experimental data on the toxicity of N-(4-iodophenyl)-2,3-dimethoxybenzamide is lacking, a predictive analysis based on its constituent chemical moieties provides a solid foundation for its safe handling and for guiding future toxicological studies. The primary predicted hazards include skin, eye, and respiratory irritation, with a more significant concern for methemoglobinemia and potential thyroid effects upon repeated or significant exposure. Researchers and drug development professionals must handle this compound with appropriate personal protective equipment in a well-ventilated environment. The outlined experimental protocols provide a roadmap for systematically evaluating the toxicological profile of this and other novel chemical entities, ensuring a culture of safety and scientific rigor in the laboratory.
References
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MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
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NextSDS. (n.d.). N-(2-IODOPHENYL)-4-METHOXYBENZAMIDE — Chemical Substance Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of N-(4-iodophenyl)-2,3-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a focused analysis of the fundamental physicochemical properties of N-(4-iodophenyl)-2,3-dimethoxybenzamide, a compound of interest in medicinal chemistry and materials science. This document offers a detailed examination of its molecular weight and exact mass, supported by computational data and established scientific principles.
Introduction
N-(4-iodophenyl)-2,3-dimethoxybenzamide is an aromatic amide characterized by a benzamide core substituted with two methoxy groups at the 2 and 3 positions of the benzoyl ring, and a 4-iodophenyl group attached to the amide nitrogen. The presence of a heavy halogen atom (iodine) and the specific arrangement of the methoxy groups significantly influence its chemical and physical properties, making it a valuable scaffold for further molecular exploration. Understanding its precise molecular weight and mass is critical for accurate compound characterization, reaction stoichiometry, and interpretation of mass spectrometry data in drug discovery and development workflows.
Physicochemical Data Summary
The key mass-related parameters for N-(4-iodophenyl)-2,3-dimethoxybenzamide are summarized in the table below. These values are derived from its molecular formula, C₁₅H₁₄INO₃.
| Parameter | Value | Unit |
| Molecular Formula | C₁₅H₁₄INO₃ | - |
| Molecular Weight | 383.18 | g/mol |
| Exact Mass | 383.0018 | Da |
| Monoisotopic Mass | 383.0018 | Da |
Methodologies for Determination
The determination of molecular weight and exact mass relies on distinct but related principles.
Molecular Weight Calculation
The molecular weight of a compound is the weighted average of the masses of its constituent atoms in their natural isotopic abundance. It is calculated by summing the atomic weights of all atoms in the molecular formula. For N-(4-iodophenyl)-2,3-dimethoxybenzamide (C₁₅H₁₄INO₃), the calculation is as follows:
(15 × Atomic Weight of C) + (14 × Atomic Weight of H) + (1 × Atomic Weight of I) + (1 × Atomic Weight of N) + (3 × Atomic Weight of O)
This value is crucial for routine laboratory work, such as preparing solutions of known molarity and calculating theoretical yields in chemical syntheses.
Exact Mass and Mass Spectrometry
The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule.[1] This value is determined with high precision using mass spectrometry techniques. High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a compound by measuring its exact mass to several decimal places.[2] For N-(4-iodophenyl)-2,3-dimethoxybenzamide, the exact mass is calculated using the masses of ¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O. This precise measurement is indispensable for the structural elucidation of new chemical entities and for confirming the identity of synthesized compounds.
Molecular Structure and Connectivity
The structural arrangement of N-(4-iodophenyl)-2,3-dimethoxybenzamide is a key determinant of its properties. The following diagram illustrates the connectivity of the atoms in the molecule.
Figure 1. Molecular structure of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Experimental Protocols
Mass Spectrometry for Exact Mass Determination
A standard protocol for the determination of the exact mass of N-(4-iodophenyl)-2,3-dimethoxybenzamide using electrospray ionization-time of flight (ESI-TOF) mass spectrometry is outlined below:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: Analyze the ions in the mass analyzer to measure their mass-to-charge ratio (m/z) with high accuracy.
-
Data Processing: Process the acquired data to determine the exact mass of the [M+H]⁺ ion. The exact mass of the neutral molecule can then be calculated by subtracting the mass of a proton.
Conclusion
The precise molecular weight and exact mass are foundational data points for the scientific investigation of N-(4-iodophenyl)-2,3-dimethoxybenzamide. Accurate knowledge of these values is essential for unambiguous compound identification, ensuring the integrity of experimental results, and advancing research in fields that utilize this and related chemical structures. The methodologies described provide a robust framework for the characterization of such compounds in a research and development setting.
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Step-by-step synthesis protocol for N-(4-iodophenyl)-2,3-dimethoxybenzamide
An In-Depth Guide to the Synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide: A Protocol for Researchers
Introduction: The Significance of Benzamide Scaffolds in Modern Chemistry
Benzamides are a cornerstone of medicinal chemistry and materials science.[1] These structural motifs are present in a vast array of FDA-approved drugs and biologically active compounds, valued for their metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[2] The specific molecule, N-(4-iodophenyl)-2,3-dimethoxybenzamide, serves as a valuable intermediate for further chemical elaboration. The presence of the iodo-substituent on the phenyl ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, allowing for the construction of more complex molecular architectures.[1] This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for success.
Synthetic Strategy: Amide Bond Formation via Carboxylic Acid Activation
The synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide is achieved through the formation of an amide bond between 2,3-dimethoxybenzoic acid and 4-iodoaniline. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires excessively high temperatures. Therefore, the reaction must be mediated by a coupling reagent that "activates" the carboxylic acid, converting the hydroxyl group into a better leaving group.[3]
This protocol employs a carbodiimide-mediated coupling, a robust and widely used method in organic synthesis.[3][4] The mechanism involves the reaction of the carboxylic acid with the coupling reagent, N,N'-Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-iodoaniline) to form the desired amide bond. A key byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be conveniently removed by filtration.
To enhance the efficiency of the reaction and minimize potential side reactions, an additive such as 4-Dimethylaminopyridine (DMAP) can be included. DMAP acts as a highly effective acyl-transfer catalyst, reacting with the O-acylisourea intermediate to form an even more reactive acyl-pyridinium species, thereby accelerating the rate of amidation.[5]
Caption: Generalized mechanism for DCC-mediated amide coupling.
Detailed Experimental Protocol
This protocol is designed for researchers familiar with standard organic synthesis techniques. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 2,3-Dimethoxybenzoic acid | 182.17 | 1.0 | 5.0 | 911 mg |
| 4-Iodoaniline | 219.03 | 1.05 | 5.25 | 1.15 g |
| DCC | 206.33 | 1.1 | 5.5 | 1.13 g |
| DMAP | 122.17 | 0.1 | 0.5 | 61 mg |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzoic acid (911 mg, 5.0 mmol) and 4-iodoaniline (1.15 g, 5.25 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol) to the solution.
-
Initiation of Coupling: Cool the flask in an ice-water bath (0 °C). In a single portion, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) to the stirred solution. A white precipitate (dicyclohexylurea, DCU) will begin to form shortly after the addition.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).[6] Visualize the spots under UV light. The reaction is complete when the starting carboxylic acid spot has been consumed.
-
Work-up - Byproduct Removal: After the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).[7][8] These washes serve to remove any remaining DMAP, unreacted starting materials, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-iodophenyl)-2,3-dimethoxybenzamide.[1][7][9]
Caption: Experimental workflow for the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Trustworthiness: A Self-Validating Protocol
The integrity of this synthesis is validated through in-process controls and rigorous characterization of the final product.
-
Reaction Monitoring: TLC provides a simple, real-time assessment of the reaction's progress, confirming the consumption of the starting materials and the appearance of a new, less polar product spot.[6]
-
Product Characterization: The identity and purity of the isolated N-(4-iodophenyl)-2,3-dimethoxybenzamide must be unequivocally confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation. The ¹H NMR spectrum will confirm the presence of all expected protons with appropriate chemical shifts, multiplicities, and integrations. The ¹³C NMR will show the correct number of carbon signals, confirming the overall carbon framework.[10][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement of the molecule, confirming its elemental composition.[10]
-
Melting Point Analysis: A sharp and un-depressed melting point is a strong indicator of high purity for a crystalline solid.[9]
-
Expertise & Experience: Rationale Behind Experimental Choices
-
Choice of Coupling Reagent: DCC is a cost-effective and powerful coupling reagent. Its primary advantage in a laboratory setting is the precipitation of the DCU byproduct, which allows for simple removal by filtration. For larger-scale syntheses or applications where filtration is cumbersome, a water-soluble carbodiimide like EDC is often preferred, as its corresponding urea byproduct can be removed during the aqueous work-up.[13]
-
Role of the Solvent: Anhydrous dichloromethane (DCM) is an excellent choice of solvent. It is relatively non-polar, aprotic (to avoid reacting with the activated intermediate), and effectively solubilizes the starting materials. Its low boiling point also facilitates easy removal at the end of the reaction.
-
Importance of the Aqueous Work-up: The series of acidic and basic washes is critical. The HCl wash removes the basic catalyst (DMAP) and any unreacted 4-iodoaniline. The NaHCO₃ wash removes any unreacted 2,3-dimethoxybenzoic acid. This sequence significantly purifies the product before the final chromatographic or recrystallization step.[9]
-
Purification Strategy: While recrystallization is an efficient method for purifying crystalline solids, column chromatography offers a more universal approach to separate the desired product from any closely related impurities or residual starting materials based on differences in polarity.[1][6]
References
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- ResearchGate. Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide...
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- The Royal Society of Chemistry. Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und.
- Benchchem. N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide.
- PMC. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
- The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
- Beilstein Journals. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information.
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- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
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Palladium-catalyzed Suzuki coupling with N-(4-iodophenyl)-2,3-dimethoxybenzamide
An Application Note and Protocol for the Palladium-Catalyzed Suzuki Coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Introduction: The Suzuki Coupling in Modern Drug Discovery
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks have established it as a preferred method for the construction of carbon-carbon bonds, most notably biaryl and heteroaryl-aryl linkages. These structural motifs are prevalent in a multitude of approved pharmaceuticals and clinical candidates.
This application note provides a detailed protocol and technical guidance for the Suzuki coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide, a substrate featuring an electron-rich aryl iodide and an amide functionality. Understanding the nuances of this transformation is critical for medicinal chemists seeking to generate libraries of analogues for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Overview: The Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, N-(4-iodophenyl)-2,3-dimethoxybenzamide) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a palladium(II) species. The rate of this step is generally dependent on the nature of the halide, with the reactivity order being I > Br > Cl. For aryl iodides, this step is typically fast.
-
Transmetalation: The subsequent step is transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species. The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. This step is often the rate-determining step of the overall reaction.
Key Experimental Parameters for N-(4-iodophenyl)-2,3-dimethoxybenzamide
The successful Suzuki coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide requires careful consideration of several key parameters:
| Parameter | Recommended Choice | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for many Suzuki couplings. Pd(dppf)Cl₂ is an air-stable precatalyst that forms a highly active catalyst in situ and is often effective for challenging substrates. |
| Ligand | Triphenylphosphine (PPh₃), dppf | The ligand stabilizes the palladium center and modulates its reactivity. For many standard couplings, the phosphine ligands inherent to the catalyst are sufficient. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is a common and cost-effective choice. Cesium carbonate is more soluble and can be more effective for less reactive substrates. |
| Solvent | Toluene, Dioxane, DMF/Water mixtures | The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base. |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle, particularly the reductive elimination step. |
Experimental Protocol: Suzuki Coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide with Phenylboronic Acid
This protocol provides a general procedure for the coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide with phenylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst.
Application Note: Optimized Sonogashira Cross-Coupling Protocol for N-(4-iodophenyl)-2,3-dimethoxybenzamide
Contextual Analysis & Substrate Profiling
The Sonogashira cross-coupling reaction is a highly robust methodology for constructing C(sp²)–C(sp) bonds[1]. When applying this transformation to complex pharmaceutical intermediates such as N-(4-iodophenyl)-2,3-dimethoxybenzamide , researchers must account for the specific electronic and steric microenvironments of the substrate to prevent catalytic stalling and side-product formation.
Electronic Profiling: In this substrate, the reactive C–I bond is located on an aniline-derived ring, para to an amide nitrogen (-NH-CO-Ar). The amide group acts as a mild electron-donating group via resonance, which slightly increases the electron density on the iodo-bearing phenyl ring. While electron-rich aryl halides typically undergo oxidative addition more slowly than their electron-deficient counterparts, the high polarizability and exceptional leaving-group ability of the iodine atom ensure that the insertion of Pd(0) remains highly favorable and rapid at room temperature[1].
Steric & Coordination Profiling: The 2,3-dimethoxybenzamide moiety presents multiple Lewis basic sites (the amide N–H and the ortho/meta methoxy oxygens). To prevent these moieties from acting as off-target chelators that could sequester the active Pd or Cu catalysts, the reaction requires a strongly coordinating, polar aprotic solvent (like DMF) and a non-nucleophilic base (like Triethylamine) to maintain the integrity of the active catalytic species[2].
Mechanistic Causality & Catalytic Architecture
The optimized protocol relies on a dual-catalyst system operating through two synergistic cycles[3]:
-
The Palladium Cycle: The precatalyst, Pd(PPh3)2Cl2 , is reduced in situ to the active 14-electron Pd(0)L2 species. This electron-rich metal center undergoes rapid oxidative addition into the C–I bond of N-(4-iodophenyl)-2,3-dimethoxybenzamide, forming a stable trans- Pd(II) intermediate.
-
The Copper Cycle: Simultaneously, CuI reacts with the terminal alkyne in the presence of a base to form a nucleophilic copper(I) acetylide.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent reductive elimination yields the target cross-coupled benzamide and regenerates the Pd(0) catalyst[2].
The Causality of Rigorous Degassing: A critical failure point in Sonogashira couplings is the Glaser (or Hay) homocoupling side reaction[4]. In the presence of trace oxygen, the copper(I) acetylide intermediate undergoes oxidative dimerization, consuming the valuable terminal alkyne to form an unwanted diyne byproduct. Therefore, rigorous exclusion of O2 via Schlenk techniques is non-negotiable.
System Optimization Data
To establish the most reliable protocol, various parameters were evaluated. The data below summarizes the causality behind the final selected conditions.
Table 1: Optimization of Sonogashira Conditions for N-(4-iodophenyl)-2,3-dimethoxybenzamide
| Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N (neat) | 25 | 24 | 45 | Poor solubility of the solid benzamide substrate stalled the reaction. |
| 2 | Pd(PPh3)2Cl2 (2) | CuI (4) | DMF / Et3N | 25 | 12 | 88 | Optimal. DMF ensures homogeneity; rapid conversion. |
| 3 | Pd(PPh3)4 (5) | CuI (10) | THF / DIPEA | 50 | 8 | 85 | Comparable yield, but requires higher catalyst loading and heating. |
| 4 | Pd(PPh3)2Cl2 (2) | None | DMF / Et3N | 80 | 24 | 15 | Cu-free conditions require massive thermal activation, degrading the amide. |
| 5 | Pd(PPh3)2Cl2 (2) | CuI (4) | DMF / Et3N (Air) | 25 | 12 | 30 | High proportion of Glaser homocoupling byproduct due to O2 presence[4]. |
Visualization of the Catalytic Cycle
Fig 1: Sonogashira catalytic cycle for N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Self-Validating Experimental Protocol
Scale: 1.0 mmol of Aryl Iodide.
Reagents Required:
-
N-(4-iodophenyl)-2,3-dimethoxybenzamide: 1.0 equiv (1.0 mmol, 383 mg)
-
Terminal Alkyne (e.g., Phenylacetylene): 1.2 equiv (1.2 mmol, ~122 mg)
-
Pd(PPh3)2Cl2 : 0.02 equiv (2 mol%, 14 mg)
-
CuI (99.999% trace metals basis): 0.04 equiv (4 mol%, 7.6 mg)
-
Triethylamine ( Et3N ): 3.0 equiv (3.0 mmol, 418 µL)
-
Anhydrous DMF: 5.0 mL
Step-by-Step Methodology:
-
Solid Reagent Assembly: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the N-(4-iodophenyl)-2,3-dimethoxybenzamide, Pd(PPh3)2Cl2 , and CuI.
-
Atmospheric Control (Critical): Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 2 minutes, and backfill with high-purity Argon. Repeat this cycle three times.
-
Solvent Introduction: Syringe in 5.0 mL of anhydrous DMF (previously sparged with Argon for 30 minutes) and the Et3N .
-
Alkyne Addition: Add the terminal alkyne dropwise via a gas-tight syringe.
-
Reaction Execution: Stir the reaction mixture at 25 °C under a positive pressure of Argon for 12 hours.
-
Validation Checkpoint 1 (Visual): Within the first 30 minutes, the solution should transition from a pale yellow suspension to a homogeneous, dark brown/black solution. This visual cue validates the in situ reduction of Pd(II) to the active Pd(0) species.
-
Validation Checkpoint 2 (TLC): Monitor via TLC (Eluent: 40% EtOAc in Hexanes). The starting material ( Rf≈0.4 ) should completely disappear, replaced by a highly UV-active product spot (typically Rf≈0.45−0.50 , depending on the alkyne used).
-
Workup: Quench the reaction by diluting with EtOAc (20 mL). Transfer to a separatory funnel and wash with saturated aqueous NH4Cl (3 × 15 mL) to effectively strip away the DMF, Et3N salts, and copper complexes. Wash with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 40% EtOAc in Hexanes.
Troubleshooting Architecture
-
Issue: High levels of Glaser Homocoupling (Diyne formation).
-
Diagnostic: Presence of a highly non-polar, intensely UV-active spot on TLC.
-
Correction: Your system has an oxygen leak[4]. Ensure the DMF is thoroughly sparged with Argon prior to use. Check the integrity of the Schlenk flask septum and increase the Argon backfill cycles.
-
-
Issue: Incomplete Conversion / Stalled Reaction.
-
Diagnostic: Significant starting material remains after 12 hours; reaction mixture remains pale yellow.
-
Correction: The Pd(II) precatalyst failed to reduce, or the CuI is oxidized (CuI should be a stark white powder; if it is green/brown, it has degraded to Cu(II) ). Procure fresh, high-purity CuI and ensure the Et3N is dry and amine-free.
-
-
Issue: Deiodination of the Substrate.
-
Diagnostic: Formation of N-phenyl-2,3-dimethoxybenzamide (mass = 257 g/mol via LC-MS).
-
Correction: Moisture in the solvent is acting as a hydride source. Switch to strictly anhydrous DMF and ensure the Schlenk flask is properly flame-dried.
-
References
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. URL:[Link]
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. URL:[Link]
-
Wikimedia Foundation. "Sonogashira coupling." Wikipedia. URL: [Link]
Sources
Application Note: Synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide via HBTU-Promoted Amidation
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary
The synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide represents a critical transformation in the development of advanced supramolecular coordination cages and pharmaceutical intermediates. The presence of the para-iodo substituent on the aniline ring provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). However, this same iodine atom introduces a distinct synthetic challenge during the amidation step by significantly deactivating the amine. This application note details a highly efficient, field-proven protocol utilizing an HBTU-promoted coupling strategy to overcome these kinetic barriers.
Mechanistic Rationale & Experimental Design
Designing a robust protocol for this specific transformation requires addressing the inherent electronic properties of the starting materials. Do not treat this as a standard peptide coupling; the causality behind the reagent selection is driven by the deactivated nature of the nucleophile.
-
The Nucleophilicity Challenge: 4-Iodoaniline is a weakly nucleophilic amine. The iodine atom exerts a strong electron-withdrawing inductive (-I) effect, pulling electron density away from the aromatic ring and the amine nitrogen.
-
Activation Strategy: To overcome this sluggish reactivity, standard acid chloride methods can be employed, but they often require harsh conditions and can lead to double-acylation or degradation. Instead, an HBTU-promoted coupling strategy is highly effective and provides milder conditions1. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitates the rapid conversion of 2,3-dimethoxybenzoic acid into a highly reactive O-benzotriazole (OBt) active ester.
-
Stoichiometric Causality: Because the amine is poorly nucleophilic, the protocol utilizes an excess of 2,3-dimethoxybenzoic acid (1.5 eq) and HBTU (2.0 eq) to drive the equilibrium toward complete conversion. Triethylamine (3.0 eq) is essential to deprotonate the carboxylic acid—initiating the attack on the HBTU uronium carbon—and to neutralize the acidic hexafluorophosphate byproducts.
Figure 1: Mechanistic pathway of HBTU-promoted amidation of 4-iodoaniline.
Reagents and Quantitative Data
The following table summarizes the optimized stoichiometry required to push this reaction to completion.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |
| 4-Iodoaniline | 219.02 | 1.0 | 1.00 g | 4.56 mmol | Limiting Reagent / Nucleophile |
| 2,3-Dimethoxybenzoic acid | 182.17 | 1.5 | 1.25 g | 6.85 mmol | Carboxylic Acid |
| HBTU | 379.24 | 2.0 | 3.46 g | 9.12 mmol | Coupling Agent |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 1.38 g (1.91 mL) | 13.70 mmol | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 30 mL | N/A | Solvent |
Literature Validation & Yield Note: The foundational protocol for this synthesis reports an isolated yield of 1.73 g (stated as 85%) from 4.56 mmol of 4-iodoaniline 1. However, rigorous stoichiometric calculations indicate that the theoretical maximum yield for 4.56 mmol of the product (MW = 383.18 g/mol ) is 1.75 g. An isolated mass of 1.73 g actually corresponds to a near-quantitative yield (~99%). Researchers replicating this protocol should anticipate a highly efficient reaction, with practical isolated yields typically falling in the 85–95% range after chromatography.
Experimental Protocol
Figure 2: Step-by-step experimental workflow for amide synthesis and purification.
Phase 1: Carboxylic Acid Activation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Add 2,3-dimethoxybenzoic acid (1.25 g, 6.85 mmol) and HBTU (3.46 g, 9.12 mmol) to the flask.
-
Suspend the solid reagents in anhydrous DMF (30 mL).
-
Add Triethylamine (1.91 mL, 13.70 mmol) dropwise to the suspension.
-
Causality Note: The addition of the base deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HBTU, expelling tetramethylurea and forming the highly reactive OBt-ester. Allow this mixture to stir for 15–30 minutes at room temperature to ensure complete activation before introducing the amine.
-
Phase 2: Nucleophilic Amidation
-
Add 4-iodoaniline (1.00 g, 4.56 mmol) in one portion to the activated ester solution.
-
Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 48 hours.
-
Causality Note: The extended 48-hour reaction time is critical. The electron-withdrawing nature of the para-iodo group severely diminishes the nucleophilicity of the amine, necessitating prolonged exposure to the active ester to achieve maximum conversion.
-
Phase 3: Quenching and Liquid-Liquid Extraction
-
Quench the reaction by diluting the mixture with deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and Et₃N), saturated NaHCO₃ (to remove unreacted acid), and brine (3 × 50 mL).
-
Causality Note: DMF is highly polar and water-miscible. Multiple aqueous/brine washes are essential to effectively partition the residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during purification.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Purify the crude residue via silica gel column chromatography (Merck-60, 230–400 mesh, 60 Å).
-
Elute using a gradient of 1–5% Methanol in Dichloromethane (CH₃OH/CH₂Cl₂).
-
Combine the product-containing fractions (monitor via TLC, UV active at 254 nm) and concentrate in vacuo to afford N-(4-iodophenyl)-2,3-dimethoxybenzamide as a yellow solid.
References
- Source:Inorganic Chemistry (ACS Publications)
Sources
Application Note: HPLC Method Development for N-(4-iodophenyl)-2,3-dimethoxybenzamide Analysis
Introduction and Rationale
The compound N-(4-iodophenyl)-2,3-dimethoxybenzamide is a halogenated benzamide derivative characterized by its high lipophilicity and distinct chromophoric system. Benzamide derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including antiviral and antiparasitic properties [1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for such highly hydrophobic, halogenated compounds requires a strategic approach to overcome challenges like prolonged retention times, poor peak symmetry, and secondary interactions with stationary phase silanols. This application note details a comprehensive, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to achieve baseline separation, high sensitivity, and compliance with [2].
Causality in Method Design
-
Stationary Phase Selection: The presence of the heavy iodine atom significantly increases the molecule's polarizability and hydrophobicity. A high-carbon-load, fully end-capped C18 column is selected to suppress Lewis acid-base interactions between the dimethoxy oxygen atoms and residual silanols, ensuring sharp peak shapes.
-
Mobile Phase & pH Control: While the amide linkage is relatively neutral, maintaining a slightly acidic mobile phase (pH ~3.0 - 4.0 using 0.1% Formic Acid) ensures that any trace basic impurities or degradation products are ionized and separated from the main lipophilic peak.
-
Detector Wavelength: The conjugated π -system of the benzamide core, extended by the iodophenyl ring, provides strong UV absorption. A wavelength of 254 nm is optimal for capturing the π→π∗ transitions of the aromatic rings [3].
Experimental Workflow
Caption: Systematic RP-HPLC method development lifecycle for benzamide derivatives.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: N-(4-iodophenyl)-2,3-dimethoxybenzamide (Reference Standard, Purity ≥ 99.0%).
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 M Ω⋅ cm).
-
Modifiers: Formic Acid (FA), LC-MS grade.
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μ m) or equivalent end-capped column.
Standard and Sample Preparation
A self-validating system requires precise gravimetric preparation to ensure theoretical concentrations match actual detector responses.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-iodophenyl)-2,3-dimethoxybenzamide into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary to overcome the hydrophobic crystal lattice energy), then make up to volume with Acetonitrile.
-
Working Standard (50 μ g/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (e.g., 50:50 Water:ACN).
-
Filtration: Filter all final solutions through a 0.22 μ m PTFE syringe filter prior to injection to protect the column frit.
Chromatographic Conditions
Based on computational predictions and empirical screening for highly retained benzamides[4], a gradient elution profile is established to elute the highly retained iodinated compound efficiently while separating earlier-eluting polar synthesis impurities.
Table 1: Optimized HPLC Parameters
| Parameter | Specification / Setting |
| Column | C18, 150 × 4.6 mm, 3.5 μ m (End-capped) |
| Mobile Phase A | 0.1% Formic Acid in HPLC Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Stabilizes mass transfer kinetics) |
| Injection Volume | 10 μ L |
| Detection Wavelength | UV at 254 nm (Reference 360 nm) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.0 | 60 | 40 | Retain polar impurities |
| 2.0 | 60 | 40 | Isocratic hold to stabilize baseline |
| 8.0 | 10 | 90 | Ramp to elute highly lipophilic analyte |
| 12.0 | 10 | 90 | Wash column of strongly bound matrix |
| 12.1 | 60 | 40 | Return to initial conditions |
| 16.0 | 60 | 40 | Column re-equilibration |
System Suitability and Method Validation
To ensure the method is "suitable for its intended purpose" as mandated by ICH Q2(R1) guidelines, a System Suitability Test (SST) must be performed prior to any sample analysis [2].
System Suitability Testing (SST)
Inject the 50 μ g/mL Working Standard six times consecutively. The system is validated for the run if the parameters meet the criteria outlined in Table 3.
Table 3: System Suitability Acceptance Criteria
| Parameter | Target Value | Causality / Significance |
| Retention Time ( tR ) | ~7.5 - 8.5 min | Ensures correct gradient execution and pump accuracy. |
| Peak Tailing Factor ( Tf ) | ≤ 1.5 | Verifies absence of secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥ 5000 | Confirms column efficiency and proper packing integrity. |
| % RSD of Peak Area | ≤ 2.0% (n=6) | Validates autosampler precision and detector stability. |
Validation Parameters (ICH Q2(R1))
-
Linearity: Prepare calibration standards at 10, 25, 50, 75, and 100 μ g/mL. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%.
-
Precision (Repeatability): Analyze six independent preparations of the 50 μ g/mL sample. The Relative Standard Deviation (RSD) of the calculated concentrations must be ≤ 2.0%.
-
Specificity: Inject a blank (diluent) and verify that no interfering peaks elute at the retention time of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
References
-
Islam, T., et al. (2025). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Available at:[Link]
-
Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]
-
American Chemical Society (ACS). (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Available at:[Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged structural motifs found in a vast array of biologically active molecules and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial bonds, offering a significant improvement over classical methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][3] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amine coupling partners.[1][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination using N-(4-iodophenyl)-2,3-dimethoxybenzamide as the aryl iodide substrate. We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and discuss key considerations for successful execution and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, N-(4-iodophenyl)-2,3-dimethoxybenzamide), forming a Pd(II)-aryl intermediate.[1][5] For aryl iodides, this step is generally facile. However, a potential side reaction is the formation of stable palladium iodide dimers, which can inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[6] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5] This step is often the rate-determining step and is facilitated by electron-rich and sterically hindered ligands.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of N-(4-iodophenyl)-2,3-dimethoxybenzamide with a representative primary amine. Optimization may be required for different amine coupling partners.
Materials and Reagents
-
Aryl Halide: N-(4-iodophenyl)-2,3-dimethoxybenzamide
-
Amine: e.g., Benzylamine (or other primary/secondary amine)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos)[7]
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)[8]
-
Solvent: Anhydrous toluene or dioxane
-
Inert Gas: Argon or Nitrogen
-
Work-up Reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate or magnesium sulfate
-
Purification: Silica gel for column chromatography
Equipment
-
Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flask or reaction vial, condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and visualization reagents (e.g., UV lamp, potassium permanganate stain)
Reaction Setup and Procedure
The following procedure is for a 1.0 mmol scale reaction.
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: Through the septum, add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters that can be used as a starting point for the Buchwald-Hartwig amination of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ requires in situ reduction to Pd(0).[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally superior for aryl iodides, as they promote reductive elimination and prevent catalyst deactivation.[7] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is a strong base suitable for a wide range of amines. Cs₂CO₃ is a milder base and should be used for substrates with base-sensitive functional groups.[8] |
| Solvent | Toluene or Dioxane | These are common non-polar, aprotic solvents for this reaction. Ensure the solvent is anhydrous. |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable rate.[5] |
| Catalyst Loading | 1-2 mol% Pd | Lower catalyst loadings may be possible with highly active catalyst systems. |
| Ligand to Pd Ratio | 1:1 to 2:1 | A slight excess of ligand is often beneficial. |
| Amine to Aryl Iodide Ratio | 1.1-1.5 : 1 | A slight excess of the amine is typically used to ensure complete consumption of the aryl iodide. |
Trustworthiness and Self-Validation: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand. |
| Inappropriate ligand or base | Screen different ligands and bases. The choice is highly substrate-dependent. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Hydrodehalogenation (replacement of iodine with hydrogen) | This can occur in the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous. |
| Homocoupling of the amine or aryl iodide | This may be due to an inappropriate ligand or reaction conditions. | |
| Difficulty in Purification | Residual palladium | Filter the reaction mixture through a pad of Celite® or use a palladium scavenger. |
| Co-eluting impurities | Optimize the eluent system for column chromatography. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl compounds. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully apply this methodology to complex substrates like N-(4-iodophenyl)-2,3-dimethoxybenzamide. The protocol and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in the synthesis of valuable building blocks for drug discovery and development.
References
-
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, [Link].
-
Buchwald–Hartwig amination. Wikipedia, [Link].
-
An improved method for the palladium-catalyzed amination of aryl iodides. PubMed, [Link].
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC, [Link].
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link].
-
Buchwald-Hartwig Coupling. Organic Synthesis, [Link].
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, [Link].
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi, [Link].
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, [Link].
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link].
-
Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC, [Link].
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC, [Link].
-
Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Open Access Articles, [Link].
-
Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Organic Chemistry Portal, [Link].
-
Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Nandakumar C–N Coupling Reactions. SciSpace, [Link].
-
Buchwald Hartwig amination catalysts. Johnson Matthey, [Link].
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. An improved method for the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. entegris.com [entegris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Heck Cross-Coupling Protocols for N-(4-iodophenyl)-2,3-dimethoxybenzamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Scientific Rationale & Substrate Profiling
The molecule N-(4-iodophenyl)-2,3-dimethoxybenzamide is a highly versatile building block in medicinal chemistry. The 2,3-dimethoxybenzamide moiety is a privileged pharmacophore, frequently utilized in the development of neuroactive compounds, including highly selective sigma-2 ( σ2 ) receptor ligands [[1]].
When functionalizing this molecule via the Mizoroki-Heck reaction, the substrate presents distinct electronic and steric advantages:
-
Hyper-Reactive Electrophile: The para-iodoaniline derivative provides an exceptionally reactive electrophilic center. Because the carbon-iodine (C-I) bond dissociation energy is remarkably low, oxidative addition to the Palladium(0) active species is rapid, strictly following the reactivity trend: I > OTf > Br >> Cl [[2]].
-
Chemoselectivity: The amide linkage is stable under standard basic Heck conditions. Furthermore, the steric bulk of the 2,3-dimethoxy groups is localized far from the para-iodine reaction center, ensuring that the coupling proceeds with high regioselectivity without competitive ortho-palladation.
Mechanistic Pathway & Causality
The Heck reaction of this aryl iodide follows a classical Pd(0)/Pd(II) catalytic cycle [[2]]. Understanding the causality behind each step is critical for troubleshooting and optimizing yields.
-
Precatalyst Activation: Palladium acetate (Pd(OAc) 2 ) is an air-stable Pd(II) precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species. This reduction is typically achieved by the coordination of the amine base followed by β -hydride transfer and reductive elimination [[3]].
-
Oxidative Addition: The Pd(0) complex inserts into the C-I bond of N-(4-iodophenyl)-2,3-dimethoxybenzamide. For aryl iodides, this step is extremely fast, which allows for the use of lower temperatures or even phosphine-free catalyst systems [[4]].
-
Syn-Carbopalladation: The alkene (e.g., an acrylate) coordinates to the Pd(II) center, followed by a migratory insertion of the aryl group onto the less substituted carbon of the alkene.
-
β -Hydride Elimination: A carbon-carbon bond rotation occurs, followed by a stereospecific syn-elimination of a hydride and the palladium complex, predominantly yielding the thermodynamically stable trans-(E)-alkene [[2]].
-
Reductive Elimination & Regeneration: The base (e.g., Triethylamine) neutralizes the resulting hydrogen iodide (HI) to regenerate the active Pd(0) catalyst [[5]].
Figure 1: Pd(0)/Pd(II) catalytic cycle for the Heck coupling of the aryl iodide substrate.
Experimental Methodology
The following protocol details the coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide with tert-butyl acrylate.
Figure 2: Step-by-step experimental workflow for the palladium-catalyzed Heck reaction.
Reagents & Materials
-
Aryl Halide: N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 equiv, 1.0 mmol)
-
Alkene: tert-Butyl acrylate (1.5 equiv, 1.5 mmol)
-
Catalyst: Palladium(II) acetate, Pd(OAc) 2 (0.02 equiv, 2 mol%)
-
Ligand: Tri-o-tolylphosphine, P(o-tol) 3 (0.04 equiv, 4 mol%)
-
Base: Triethylamine, Et 3 N (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Protocol
-
Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(4-iodophenyl)-2,3-dimethoxybenzamide, Pd(OAc) 2 , and P(o-tol) 3 .
-
Causality Insight: P(o-tol) 3 is chosen over standard PPh 3 because its steric bulk accelerates the reductive elimination step and stabilizes the monomeric Pd(0) active species, preventing catalyst aggregation.
-
-
Solvent & Liquid Reagent Addition: Add anhydrous DMF, followed by tert-butyl acrylate and Et 3 N.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the solution with Argon gas for 15 minutes using a submerged needle.
-
Causality Insight: Oxygen rapidly oxidizes electron-rich Pd(0) into inactive Pd(II) species, leading to the precipitation of "palladium black" and premature reaction stalling.
-
-
Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously under a positive pressure of Argon for 4 to 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with distilled water ( 3×15 mL) and brine (15 mL) to remove the DMF and the Et 3 N·HI salt byproduct.
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure (E)-alkene product.
In-Process Controls & Self-Validation
To ensure the protocol acts as a self-validating system, monitor the following indicators:
-
Visual Cue of Turnover: As the reaction proceeds, the formation of a dense white precipitate (Triethylammonium iodide, Et 3 N·HI) is a direct visual confirmation that β -hydride elimination and base-mediated catalyst regeneration are occurring successfully.
-
TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 6:4). The starting aryl iodide will deplete, and a new spot with a lower Rf value will appear. Due to the extended π -conjugation of the newly formed cinnamide derivative, the product spot will exhibit intense, bright fluorescence under 365 nm UV light.
-
Mass Spectrometry: LC-MS analysis of the crude mixture should yield a dominant [M+H] + peak corresponding to the coupled product, confirming successful C-C bond formation without competitive deiodination (reduction).
Quantitative Data & Optimization Matrix
The highly reactive nature of the aryl iodide allows for flexibility in the catalytic system. The table below summarizes quantitative yield data across various optimized conditions, providing alternatives based on reagent availability and green chemistry goals.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| Pd(OAc) 2 / P(o-tol) 3 | Et 3 N | DMF | 100 | 4 | 92% | Standard highly active homogeneous system. |
| Pd(OAc) 2 / PPh 3 | K 2 CO 3 | Toluene | 110 | 8 | 78% | Slower oxidative addition in non-polar solvent. |
| Pd(OAc) 2 (Phosphine-Free) | Triethanolamine | Neat | 100 | 10 | 85% | Triethanolamine acts as base, ligand, and solvent [[4]]. |
| Pd(PPh 3 ) 4 | Cs 2 CO 3 | 1,4-Dioxane | 90 | 12 | 81% | Mild conditions; prevents base-catalyzed side reactions. |
Sources
- 1. Novel indole -based sigma-2 receptor ligands: synthesis , structure–affinity relationship and antiproliferative activity - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00079C [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triethanolamine as an Efficient and Reusable Base, Ligand and Reaction Medium for Phosphane-Free Palladium-Catalyzed Heck Reactions [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Welcome to the technical support guide for the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. As Senior Application Scientists, we have compiled this guide to address common challenges and provide robust, field-tested solutions to optimize your reaction outcomes. Our focus is on explaining the causal relationships in the chemical process, ensuring that each protocol is a self-validating system for achieving high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Q1: What are the primary synthetic routes for preparing N-(4-iodophenyl)-2,3-dimethoxybenzamide?
There are two principal and reliable methods for forming the amide bond between 2,3-dimethoxybenzoic acid and 4-iodoaniline:
-
Direct Amide Coupling: This is the most common approach, where the carboxylic acid is activated in situ using a coupling reagent, followed by the addition of the amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are frequently used.[1][2][3] This one-pot method is often preferred for its operational simplicity.
-
Acid Chloride Formation: This is a two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4][5] This isolated acyl chloride is then reacted with 4-iodoaniline in the presence of a base to form the amide. This route is advantageous when the direct coupling is sluggish.
Q2: What is the function of a coupling reagent, and how do I select the right one?
Coupling reagents are essential for activating the carboxyl group of 2,3-dimethoxybenzoic acid, converting the hydroxyl into a better leaving group and thus creating a more reactive electrophile for the nucleophilic attack by 4-iodoaniline.[6]
-
Carbodiimides (EDC, DCC): These are the workhorses of amide synthesis. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[2][3] DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can often be removed by filtration, though residual amounts can complicate column chromatography.[2]
-
Onium Salts (HATU, HBTU): Reagents like HATU are more powerful and react faster, making them ideal for challenging couplings, such as those involving sterically hindered or electronically deactivated amines.[6][7] They are generally more expensive but can significantly improve yields in difficult cases.
Q3: Why are additives like HOBt or DMAP often included in coupling reactions?
Additives are used to improve reaction efficiency and minimize side reactions:
-
1-Hydroxybenzotriazole (HOBt): When used with carbodiimides like EDC, HOBt intercepts the initial highly reactive O-acylisourea intermediate to form an HOBt-active ester.[3][6] This new intermediate is more stable, less prone to side reactions, and reacts more cleanly with the amine to form the desired amide, ultimately boosting yield and purity.[3]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst.[8] It can be used in catalytic amounts to accelerate slow reactions, particularly when coupling with less nucleophilic anilines.[2][9]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3]
-
Setup: Use a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Analysis: Spot the starting materials (2,3-dimethoxybenzoic acid and 4-iodoaniline) and the reaction mixture on the plate. The reaction is complete when the starting material spots have been completely consumed, and a new spot corresponding to the more nonpolar product has appeared. Visualization is typically done under UV light.
Q5: What is the recommended procedure for purifying the final product?
A combination of aqueous workup and recrystallization is typically sufficient.
-
Aqueous Workup: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-iodoaniline, a dilute base (e.g., 1M NaHCO₃) to remove unreacted 2,3-dimethoxybenzoic acid and HOBt, and finally with brine.[10][11]
-
Recrystallization: This is the most effective method for obtaining a highly pure product. Ethanol is often a suitable solvent.[10] The crude solid is dissolved in a minimal amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem: My reaction yield is consistently low or there is no product formation.
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. Insufficient Carboxylic Acid Activation | The energy barrier for the reaction between an unactivated carboxylic acid and an amine is very high.[12] If standard coupling reagents like EDC are failing, the activated intermediate may not be reactive enough. Solution: • Switch to a more potent coupling reagent: Use an onium salt like HATU, which generates a more reactive activated ester and is highly effective for challenging couplings.[7] • Use the acid chloride method: Convert the carboxylic acid to its corresponding acyl chloride using SOCl₂ or oxalyl chloride. The acyl chloride is a much stronger electrophile and will react more readily with the aniline.[4][9] See Protocol 2 for details. |
| 2. Poor Nucleophilicity of Amine | 4-Iodoaniline, while not strongly deactivated, is less nucleophilic than an alkylamine due to the delocalization of the nitrogen lone pair into the aromatic ring. If the amine is protonated by acidic byproducts (e.g., HCl from the acid chloride method), it loses its nucleophilicity entirely.[4][13] Solution: • Ensure adequate base: In direct coupling reactions, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) should be added to maintain basic conditions. In the acid chloride method, at least one equivalent of base is required to scavenge the HCl byproduct.[14] |
| 3. Hydrolysis of Activated Intermediates | The activated carboxylic acid species (O-acylisourea, active esters, acyl chlorides) are highly susceptible to hydrolysis by water. Any moisture in the reagents or solvent will consume the activated intermediate, reverting it to the starting carboxylic acid and reducing the yield.[13] Solution: • Use anhydrous conditions: Ensure that all glassware is thoroughly dried. Use anhydrous solvents (e.g., DCM, THF, or DMF) and high-purity, dry reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3] |
| 4. Suboptimal Reaction Time/Temperature | Amide coupling reactions, especially with aromatic amines, can be slow and may not reach completion at room temperature.[14] Solution: • Increase reaction time: Allow the reaction to stir for 12-24 hours, monitoring periodically by TLC.[14] • Gently heat the reaction: If the reaction is stalled at room temperature, gentle heating to 40-50°C can increase the rate. However, monitor carefully for potential side product formation. • Add catalytic DMAP: DMAP can significantly accelerate the rate of acylation and drive the reaction to completion.[2] |
Problem: The crude product is oily, gummy, or fails to crystallize.
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. Presence of Significant Impurities | Unreacted starting materials or byproducts (e.g., dicyclohexylurea from DCC) can act as eutectic impurities, depressing the melting point and preventing crystallization.[2][10] Solution: • Perform a thorough aqueous workup: Before attempting crystallization, ensure the crude product is rigorously washed with dilute acid and base to remove ionizable starting materials as described in the FAQs.[10][13] • Attempt trituration: Stir the oily product vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can often wash away impurities and induce crystallization of the product. |
| 2. Incorrect Recrystallization Solvent | The solubility profile of the product in the chosen solvent is critical. If the product is too soluble, even when cold, recovery will be poor. If it is not soluble enough when hot, it will be difficult to dissolve initially. Solution: • Optimize the recrystallization solvent: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one that dissolves the product when hot but provides low solubility when cold. A two-solvent system (one in which the product is soluble, and one in which it is not) can also be effective. |
Experimental Protocols & Data
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol is a reliable one-pot method known for its mild conditions and straightforward workup.[3]
Materials:
-
2,3-dimethoxybenzoic acid
-
4-iodoaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add 4-iodoaniline (1.1 eq) to the solution, followed by DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring its progress by TLC.
-
Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol.
Protocol 2: Synthesis via the Acid Chloride Method
This two-step protocol is highly effective, particularly if direct coupling methods give low yields.[4][5]
Step A: Formation of 2,3-dimethoxybenzoyl chloride
-
In a dry flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), add 2,3-dimethoxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool and remove the excess SOCl₂ under reduced pressure (co-evaporating with toluene can help remove the last traces). The resulting 2,3-dimethoxybenzoyl chloride is typically used directly in the next step without further purification.
Step B: Amide Formation
-
In a separate dry flask under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the stirred aniline solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Perform the same aqueous workup and purification as described in Protocol 1.
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Pros | Cons | Best Use Case |
| EDC | Water-soluble urea byproduct (easy removal); mild conditions.[2][3] | Lower reactivity than onium salts; requires HOBt for best results. | Standard, routine amide couplings where purification via extraction is desired. |
| DCC | Inexpensive; insoluble urea byproduct can be filtered off. | Byproduct can be difficult to remove completely from the product; potent skin allergen.[2] | Solution-phase synthesis where filtration is a viable primary purification step. |
| HATU | Very high reactivity; fast reaction times; low rates of side reactions.[6] | Expensive; generates potentially explosive HOBt-related byproducts. | Difficult couplings involving sterically hindered or electron-deficient substrates.[7] |
Visualizations
Caption: General synthetic workflows for N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
References
- An Iodide‐Mediated Anodic Amide Coupling - PMC - NIH. (n.d.).
- Buy N-(4-iodophenyl)-3,5-dimethoxybenzamide (EVT-1298735) - EvitaChem. (n.d.).
- Synthesis and evaluation of novel iodinated phenyl benzamides - BUET. (n.d.).
- Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines - Benchchem. (n.d.).
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. (2024).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
- Why did my amide syntesis does not work? - ResearchGate. (2021).
- Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... (n.d.).
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. (2021).
- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. (n.d.).
- optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis - Benchchem. (n.d.).
- Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem. (n.d.).
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021).
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).
- Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf - ResearchGate. (2012).
- WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008).
- Technical Support Center: Purification of N-(4-cyanophenyl)-4-methoxybenzamide - Benchchem. (n.d.).
- "N-(4-cyanophenyl)-4-methoxybenzamide" reaction mechanism and kinetics - Benchchem. (n.d.).
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.).
- Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid - Benchchem. (n.d.).
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl - TCI Chemicals. (n.d.).
- A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. (n.d.).
- 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - Beilstein Journals. (n.d.).
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing deiodination of N-(4-iodophenyl)-2,3-dimethoxybenzamide during cross-coupling
Topic: Preventing Deiodination of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Welcome to the Application Scientist Support Portal. When performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on electron-rich aryl iodides like N-(4-iodophenyl)-2,3-dimethoxybenzamide , researchers frequently encounter a critical failure mode: the conversion of the starting material into the des-iodo byproduct, N-phenyl-2,3-dimethoxybenzamide.
This guide provides a mechanistic breakdown, troubleshooting Q&A, and a validated Standard Operating Procedure (SOP) to eliminate this hydrodehalogenation side reaction.
Mechanistic Pathway: Coupling vs. Deiodination
To solve the problem, we must first understand the causality. Aryl iodides are highly reactive and undergo rapid oxidative addition. However, if the subsequent steps are delayed, the intermediate palladium complex becomes vulnerable to hydride abstraction.
Catalytic cycle of cross-coupling vs. competitive hydrodehalogenation pathway.
Troubleshooting Q&A
Q1: Why is my N-(4-iodophenyl)-2,3-dimethoxybenzamide undergoing deiodination instead of cross-coupling? A1: The C–I bond in your substrate undergoes extremely rapid oxidative addition to the Pd(0) catalyst, forming a highly reactive Ar-Pd(II)-I intermediate[1]. If the next step in the catalytic cycle (transmetalation of the nucleophile) is slow, this long-lived Pd(II) species acts as a hydride sink. It will abstract a hydride (H⁻) from the surrounding environment—such as the solvent, the base, or trace water—forming an Ar-Pd(II)-H complex. Subsequent reductive elimination yields the deiodinated byproduct[2].
Q2: Which reagents are acting as the hydride source, and what should I use instead? A2: The most common culprits are alkoxide bases, aliphatic amines, and protic solvents. Alkoxides (e.g., NaOMe, KOtBu) and amines contain β-hydrogens, allowing the Ar-Pd(II)-I complex to undergo β-hydride elimination, directly generating the problematic palladium-hydride species. Furthermore, solvents like DMF can degrade into amines, and alcohols act as direct hydride donors[2]. To prevent this, switch to strictly inorganic bases and non-protic solvents.
Table 1: Quantitative Risk Assessment of Reagents on Deiodination
| Component | Reagent Choice | Typical Deiodination Yield (%) | Causality / Mechanism |
| Base (High Risk) | NaOMe, KOtBu, Et₃N | 30 - 60% | Alkoxides and amines possess β-hydrogens, enabling rapid β-hydride elimination to form Pd-H. |
| Base (Low Risk) | K₃PO₄, Cs₂CO₃ | < 2% | Inorganic carbonates/phosphates lack β-hydrogens, entirely removing this hydride source. |
| Solvent (High Risk) | DMF, THF, Alcohols | 15 - 40% | Protic solvents and DMF (which degrades to amines) act as exogenous hydride donors. |
| Solvent (Low Risk) | Toluene, 1,4-Dioxane | < 1% | Non-protic, non-coordinating solvents do not participate in hydride transfer. |
| Ligand (High Risk) | PPh₃, P(o-tol)₃ | 20 - 50% | Slow transmetalation allows the long-lived Ar-Pd-I intermediate time to abstract hydrides. |
| Ligand (Low Risk) | XPhos, SPhos | < 5% | Bulky, electron-rich ligands accelerate transmetalation, kinetically outcompeting side reactions. |
Q3: How do I optimize the catalyst and ligand to outcompete hydrodehalogenation? A3: The kinetic solution is to accelerate the transmetalation and reductive elimination steps so they outpace the side reaction. Using bulky, electron-rich biarylphosphine ligands (such as XPhos, SPhos, or dtbpf) facilitates rapid transmetalation. When the active ligated Pd(0) is formed readily and cycles quickly, it starves the dehalogenation pathway of the time required to occur[3].
Workflow for Reaction Optimization
Stepwise troubleshooting logic to eliminate deiodination during cross-coupling.
Standard Operating Procedure (SOP): Robust Suzuki-Miyaura Coupling
Self-Validating Protocol for N-(4-iodophenyl)-2,3-dimethoxybenzamide
This protocol is engineered to systematically exclude hydride sources while maximizing the rate of transmetalation.
Materials Required:
-
Electrophile: N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 equiv)
-
Nucleophile: Arylboronic acid (1.2 equiv)
-
Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (8 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
System Purging (Crucial for eliminating trace water/O₂): Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times.
-
Solid Loading: Add N-(4-iodophenyl)-2,3-dimethoxybenzamide, the arylboronic acid, Pd₂(dba)₃, XPhos, and finely milled anhydrous K₃PO₄ to the flask.
-
Secondary Purge: Evacuate and backfill the flask with Argon three more times.
-
Causality Note: K₃PO₄ is highly hygroscopic. Trace water can act as a hydrogen source for dehalogenation[2]. Strict anaerobic and anhydrous conditions self-validate the exclusion of environmental hydrides.
-
-
Solvent Addition: Inject anhydrous, sparged Toluene via syringe.
-
Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (1000 rpm) for 4–6 hours.
-
Causality Note: High stirring rates are required because K₃PO₄ is insoluble in toluene; the reaction occurs at the solid-liquid interface. XPhos ensures transmetalation is nearly instantaneous upon contact, outcompeting side reactions.
-
-
Reaction Monitoring (Self-Validation): Monitor via LC-MS. The absence of the [M-I+H] peak (m/z corresponding to N-phenyl-2,3-dimethoxybenzamide) confirms the suppression of the deiodination pathway, validating the anhydrous integrity of the setup.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium black, and concentrate the filtrate in vacuo. Purify via flash column chromatography.
References
-
Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques Source: Journal of the American Chemical Society (ACS Publications) 1
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) 2
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) 3
Sources
Technical Support Center: Optimizing Recrystallization for N-(4-iodophenyl)-2,3-dimethoxybenzamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of N-(4-iodophenyl)-2,3-dimethoxybenzamide .
The structural anatomy of this compound presents unique purification challenges. The 4-iodophenyl moiety introduces significant lipophilicity and molecular weight, driving strong van der Waals interactions. Conversely, the 2,3-dimethoxybenzamide core contains an amide bond capable of robust intermolecular hydrogen bonding, alongside sterically demanding methoxy ethers. This dichotomy requires a highly calibrated solvent system that can disrupt these hydrogen bonds at elevated temperatures while forcing the hydrophobic bulk out of solution upon cooling [1] [2].
Solvent Selection Matrix
Selecting the correct solvent is the most critical variable in recrystallization. The table below synthesizes quantitative and qualitative data for common solvent systems used for N-arylbenzamides [2] [3].
| Solvent System | Ratio (v/v) | Hot Solubility | Cold Solubility | Polarity / Suitability |
| Absolute Ethanol | N/A | High | Low | Excellent. Ideal single-solvent system. Disrupts amide H-bonds when hot. |
| Ethyl Acetate / Hexanes | 1:2 to 1:4 | High (in EtOAc) | Very Low | Optimal Binary. Allows precise tuning of the polarity gap to prevent oiling out. |
| Toluene | N/A | Moderate | Low | Good. Useful if unreacted polar starting materials (like 2,3-dimethoxybenzoic acid) are present and need to remain in solution. |
| Methanol / Water | 3:1 | High | Very Low | High Risk. Extreme polarity differences often cause the highly lipophilic compound to oil out rather than crystallize. |
Self-Validating Recrystallization Protocol
Do not proceed blindly. This step-by-step methodology incorporates built-in validation checks to ensure scientific integrity and prevent product loss [1].
Step 1: Pilot Assessment & Dissolution
-
Action: Weigh the crude solid to calculate the theoretical solvent volume. Place the crude product in an Erlenmeyer flask. Add the chosen solvent (e.g., absolute ethanol) dropwise while heating on a stirring hotplate until the solid just dissolves.
-
Causality: Using the absolute minimum volume of boiling solvent ensures the solution reaches maximum supersaturation upon cooling, driving the thermodynamic formation of the crystal lattice.
-
Validation Check: The hot solution must be completely transparent. If the solution remains cloudy despite reaching the boiling point, insoluble inorganic impurities are present and must be filtered out immediately.
Step 2: Hot Filtration (Optional)
-
Action: If the solution is darkly colored, add 1-2% (w/w) activated charcoal (Norit). Boil gently for 5 minutes, then filter the hot mixture through a pre-warmed Celite pad using a stemless funnel.
-
Causality: Activated charcoal possesses a massive, hydrophobic surface area that selectively adsorbs high-molecular-weight, conjugated impurities (often oxidized aniline byproducts) [4].
-
Validation Check: The resulting filtrate should be significantly lighter in color (ideally colorless or pale yellow).
Step 3: Controlled Nucleation
-
Action: Remove the flask from the heat source. Allow it to cool completely undisturbed on a non-conductive surface (like a cork ring) to room temperature (approx. 1–2 hours).
-
Causality: Slow cooling provides the activation energy necessary for the molecules to orient themselves into their most thermodynamically stable, highly ordered lattice, effectively excluding impurities. Rapid cooling traps impurities kinetically.
Step 4: Isolation & Washing
-
Action: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent.
-
Validation Check: Spot the mother liquor on a Thin-Layer Chromatography (TLC) plate alongside your pure product. If an intense product spot remains in the mother liquor, your solvent system is too strong.
Step 5: Drying
-
Action: Dry the purified crystals under high vacuum at 40 °C to constant weight to remove residual solvent trapped in the lattice.
Troubleshooting Workflow
Workflow for optimizing recrystallization of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Frequently Asked Questions (FAQs)
Q: My product forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" occurs when the compound's solubility drops drastically at a temperature that is still above the melting point of the solute-solvent mixture. The heavy 4-iodophenyl group makes the molecule highly lipophilic, causing phase separation in overly polar solvent mixtures (like aqueous ethanol). Troubleshooting: Reheat the mixture until the oil dissolves completely. Add a small amount of a less polar anti-solvent (e.g., hexanes if using EtOAc) to narrow the polarity gap. Allow the flask to cool extremely slowly in an insulated water bath. Adding a seed crystal of pure N-(4-iodophenyl)-2,3-dimethoxybenzamide right at the cloud point provides a nucleation site, bypassing the kinetic barrier to crystallization [4].
Q: What if my starting materials (4-iodoaniline or 2,3-dimethoxybenzoic acid) co-crystallize with the product? A: Both starting materials possess functional groups that can form strong hydrogen bonds with the amide core of your product, leading to co-crystallization. Troubleshooting: Recrystallization is not a substitute for a proper reaction workup. Before attempting crystallization, ensure the crude organic layer is washed sequentially with 1M HCl (to protonate and remove unreacted 4-iodoaniline into the aqueous phase) and saturated NaHCO₃ (to deprotonate and remove unreacted 2,3-dimethoxybenzoic acid).
Q: My recrystallization yield is below 40%. Where is my product? A: A low yield almost always indicates that the solvent system is too strong (solvating the product even at low temperatures) or that an excessive volume of solvent was used during the initial dissolution phase[1]. Troubleshooting: Validate your mother liquor by running a TLC plate. If the product spot is intense, concentrate the mother liquor under reduced pressure to about 25% of its original volume and cool it again to induce a second crop of crystals. For future batches, strictly adhere to using only the minimal amount of boiling solvent.
Q: The isolated crystals are slightly yellow/brown, but the pure compound should be white. How can I remove these chromophores? A: Colored impurities often arise from the oxidation of the 4-iodoaniline starting material during synthesis. These highly conjugated byproducts can easily become trapped in the crystal lattice. Troubleshooting: Dissolve the crude product in the hot recrystallization solvent and add 1-2% (w/w) activated charcoal. Boil gently for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad. The charcoal will selectively adsorb the chromophores [4].
References
-
Department of Chemistry, University of Calgary. "Recrystallisation Principles." UCalgary. [Link]
Minimizing side products in N-(4-iodophenyl)-2,3-dimethoxybenzamide derivatization
Welcome to the technical support center for the derivatization of N-(4-iodophenyl)-2,3-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful synthesis and minimization of side products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide, providing potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Amide Product
Question: I am getting a very low yield, or no product at all, in my amide coupling reaction between 2,3-dimethoxybenzoic acid and 4-iodoaniline. What could be the reasons and how can I improve it?
Answer: Low yields are a common issue in amide bond formation, often stemming from several factors. Here’s a breakdown of potential causes and solutions:
-
Inefficient Carboxylic Acid Activation: The first step in many amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.[1][2]
-
Solution:
-
-
Poor Nucleophilicity of the Amine: 4-iodoaniline, while not extremely electron-deficient, may not be a highly reactive nucleophile.[1]
-
Solution:
-
Use a stronger, non-nucleophilic base: A base like N,N-Diisopropylethylamine (DIPEA) can help deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[5]
-
Consider more forcing reaction conditions: Increasing the reaction temperature or extending the reaction time might be necessary, but should be done cautiously to avoid side reactions.[1]
-
-
-
Hydrolysis of Intermediates: Acyl chlorides or activated esters are highly reactive and can be hydrolyzed by any moisture present in the reaction, reverting back to the carboxylic acid.[6][7]
Problem 2: Presence of Significant Impurities Alongside the Product
Question: My reaction seems to have worked, but I am struggling to purify the final product due to persistent impurities. What are these byproducts and how can I avoid them?
Answer: The nature of the impurities often depends on the synthetic route chosen.
-
If using a carbodiimide coupling agent (e.g., DCC, EDC):
-
N-acylurea formation: The O-acylisourea intermediate can rearrange into a stable N-acylurea, which is a common byproduct if the amine is not reactive enough to intercept it quickly.[2]
-
Dicyclohexylurea (DCU) byproduct: If using DCC, the DCU byproduct can be difficult to remove due to its limited solubility.[1][8]
-
Solution: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.[1] If some remains, it can sometimes be removed by recrystallization from a suitable solvent.[1] Using a water-soluble carbodiimide like EDC avoids this issue, as the urea byproduct can be removed with an aqueous workup.[8][9]
-
-
-
If using the acyl chloride route:
-
Unreacted 2,3-dimethoxybenzoic acid: This can be present if the conversion to the acyl chloride was incomplete or if the acyl chloride hydrolyzed during the reaction.[6]
-
Anhydride formation: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[11]
-
Solution: This can be minimized by the slow addition of the coupling agent or by using the acyl chloride method.
-
-
Problem 3: Product is an Oil and Fails to Crystallize
Question: I have obtained my product as an oil or a gummy solid and it is difficult to purify. How can I induce crystallization?
Answer: The presence of impurities is a common reason for the failure of a product to crystallize.
-
Solution:
-
Initial purification: Before attempting crystallization, try to remove major impurities. An aqueous workup with dilute acid and base washes can remove unreacted starting materials and byproducts.[1][10]
-
Trituration: Try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are. Diethyl ether or hexanes are often good choices.[10]
-
Induce crystallization: If the product is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the product if available.[1]
-
Column chromatography: If crystallization fails, purification by column chromatography is the most reliable method to obtain a pure product.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing N-(4-iodophenyl)-2,3-dimethoxybenzamide?
A1: There are two primary and effective routes:
-
Amide coupling using a coupling agent: This one-pot method involves reacting 2,3-dimethoxybenzoic acid and 4-iodoaniline directly with a coupling agent like EDC/HOBt or HATU.[5][13] This is often preferred for its milder conditions.
-
Acyl chloride formation followed by amidation: This is a two-step process where 2,3-dimethoxybenzoic acid is first converted to 2,3-dimethoxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][14] The resulting acyl chloride is then reacted with 4-iodoaniline.[7] This method uses a highly reactive intermediate and can be very effective, but requires careful handling of moisture-sensitive and corrosive reagents.[6][15]
The choice between these routes depends on the scale of the reaction, the available reagents, and the sensitivity of other functional groups on the molecule.
Q2: Which coupling agent should I choose for the reaction between 2,3-dimethoxybenzoic acid and 4-iodoaniline?
A2: The choice of coupling reagent is crucial for the success of the reaction.[4][13] Here is a comparison of some common options:
| Coupling Reagent | Pros | Cons |
| EDC/HOBt | Cost-effective, water-soluble byproducts for easy removal.[5][8] | Can be less effective for challenging couplings, may require longer reaction times.[4] |
| DCC | Inexpensive and effective. | Forms a DCU byproduct that is often difficult to remove.[8] |
| HATU/HBTU | Highly efficient with fast reaction times and lower risk of side reactions.[4][8] | More expensive than carbodiimides. |
| PyBOP | High coupling efficiency with a low risk of racemization.[4] |
For this specific transformation, starting with a reliable and cost-effective option like EDC in the presence of HOBt is a good first choice. If yields are low, moving to a more powerful uronium-based reagent like HATU is recommended.[4]
Q3: What are the optimal reaction conditions (solvent, temperature, base) for this synthesis?
A3: Optimal conditions can vary, but here are some general guidelines:
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used.[3]
-
Temperature: Most coupling reactions are started at 0 °C and then allowed to warm to room temperature.[1][3] For less reactive partners, gentle heating may be required, but this should be monitored carefully to avoid decomposition.[1]
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acids formed during the reaction and to deprotonate the amine.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard and reliable method for the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Materials:
-
2,3-dimethoxybenzoic acid
-
4-iodoaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and stir until fully dissolved.[3]
-
Add 4-iodoaniline (1.0 eq) followed by DIPEA (1.5 eq).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Protocol 2: Acyl Chloride Method
This protocol involves the formation of the acyl chloride as an intermediate.
Materials:
-
2,3-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous Toluene or DCM
-
4-iodoaniline
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM
Procedure: Step 1: Formation of 2,3-dimethoxybenzoyl chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2,3-dimethoxybenzoic acid (1.0 eq) and a catalytic amount of DMF (if using oxalyl chloride).
-
Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5 eq) in an anhydrous solvent like toluene or DCM.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.[15]
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The crude 2,3-dimethoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-iodoaniline (1.0 eq) and a base like triethylamine (1.1-1.5 eq) in anhydrous DCM.[6]
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.[6]
-
Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.[6]
-
Perform an aqueous workup as described in Protocol 1 (steps 9-11) to isolate and purify the final product.
Visualizations
Reaction Pathways
Caption: Overview of the two primary synthetic routes.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH - Benchchem.
- Coupling Reagents - Aapptec Peptides.
- Optimizing amide bond formation conditions for benzamide synthesis - Benchchem.
- Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis - Benchchem.
- Amide coupling reaction in medicinal chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Acyl Chlorides - A Level Chemistry Revision Notes - Save My Exams.
- Why did my amide syntesis does not work?
- Tips and tricks for difficult amide bond form
- the prepar
- Buy N-(4-iodophenyl)-3,5-dimethoxybenzamide (EVT-1298735) - EvitaChem.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
- optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis - Benchchem.
- 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxid
- Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide...
- Synthesis and evaluation of novel iodin
- Patent No.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Direct Synthesis of 2-(4-Hydroxyphenoxy)
- Technical Support Center: Purification of N-(4-cyanophenyl)-4-methoxybenzamide - Benchchem.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
- An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Synthesis, Properties, and Biological Potential - Benchchem.
- Process optimization for acid-amine coupling: a c
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
- A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Inform
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. peptide.com [peptide.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. hepatochem.com [hepatochem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Scaling up the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide safely
Welcome to the Process Engineering & Technical Support Center. This guide is designed for chemical engineers, research scientists, and process chemists tasked with scaling up the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide .
The synthesis of this specific benzamide derivative typically relies on the Schotten-Baumann coupling of 4-iodoaniline and 2,3-dimethoxybenzoyl chloride[1]. While straightforward at the bench scale, translating this highly exothermic, often biphasic reaction to pilot or manufacturing scales introduces significant challenges in heat transfer, mass transfer, and reactive crystallization.
Process Architecture: Continuous Flow Amidation
To overcome the limitations of batch scale-up, we recommend a continuous flow architecture. The diagram below illustrates the self-validating fluidic pathway designed to maximize space-time yield while strictly controlling the impurity profile.
Continuous flow Schotten-Baumann setup for N-(4-iodophenyl)-2,3-dimethoxybenzamide synthesis.
Troubleshooting & FAQs: Reaction Engineering
Q1: Why are we observing thermal degradation and high levels of 2,3-dimethoxybenzoic acid (hydrolysis impurity) when scaling up our batch process? A: The Schotten-Baumann reaction is highly exothermic. As you scale up a batch reactor, the surface-area-to-volume ratio decreases drastically, leading to poor heat dissipation. This localized heating accelerates the competitive hydrolysis of 2,3-dimethoxybenzoyl chloride into 2,3-dimethoxybenzoic acid. Transitioning to a continuous flow regime resolves this by utilizing micro- or meso-reactors that offer superior heat and mass transfer, allowing for near-isothermal operation even during rapid amide bond formation[2][3].
Q2: Our continuous plug-flow reactor (PFR) keeps fouling and clogging. How do we prevent this? A: N-(4-iodophenyl)-2,3-dimethoxybenzamide has limited solubility in many standard reaction solvents at room temperature, leading to premature reactive crystallization within the Residence Time Unit (RTU)[4]. To mitigate this, you must engineer the thermodynamics of the flow stream. Operate the RTU at an elevated temperature (e.g., 60 °C) to maintain the product in solution until it reaches a dedicated, temperature-controlled crystallization vessel[4]. If high-temperature operation causes side reactions, consider switching from a PFR to a continuous stirred-tank reactor (CSTR) cascade or an oscillatory plug flow reactor, which can handle slurries and solid handling without clogging[5].
Q3: What is the optimal solvent system for the biphasic Schotten-Baumann scale-up? A: While Tetrahydrofuran (THF) is commonly used in lab-scale preparations of 2,3-dimethoxybenzamide derivatives[1], Ethyl Acetate (EtOAc) is vastly superior for pilot-scale continuous flow. EtOAc possesses a lower interfacial tension with water (~6.8 mN/m) compared to solvents like toluene (~35.4 mN/m)[3]. This lower interfacial tension allows the static mixers to generate much smaller aqueous droplets within the organic continuous phase, exponentially increasing the interfacial surface area and driving the reaction to completion in seconds rather than hours[3].
Quantitative Process Metrics
The following table summarizes the expected performance metrics when transitioning the synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide from a traditional batch process to an optimized continuous flow process.
| Metric | Traditional Batch Process | Continuous Flow (Optimized) | Causality / Engineering Rationale |
| Yield | 75 - 82% | > 95% | Enhanced mass transfer in flow prevents localized stoichiometric imbalances, reducing side reactions[3]. |
| Space-Time Yield (STY) | < 0.5 kg L⁻¹ h⁻¹ | ~ 8.29 g L⁻¹ s⁻¹ | Rapid mixing kinetics in microreactors allow for residence times measured in seconds, drastically increasing throughput[3]. |
| E-Factor (Waste) | > 15 | 1.3 - 2.5 | Elimination of excess reagents and highly efficient phase separations reduce overall process mass intensity[3][6]. |
| Temperature Control | ΔT > 20 °C (Runaway risk) | ΔT < 2 °C (Isothermal) | High surface-area-to-volume ratio in flow tubing instantly dissipates the heat of the amide coupling[2]. |
Standard Operating Procedure: Pilot-Scale Continuous Flow Synthesis
This methodology outlines a self-validating protocol for the continuous synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Prerequisites & Feed Preparation:
-
Solution A (Amine): Prepare a 0.5 M solution of 4-iodoaniline in dry Ethyl Acetate.
-
Solution B (Electrophile): Prepare a 0.52 M solution of 2,3-dimethoxybenzoyl chloride in dry Ethyl Acetate (maintaining a slight 1.04 molar excess to ensure complete consumption of the amine).
-
Solution C (Aqueous Base): Prepare a 1.0 M solution of NaOH in deionized water.
Step-by-Step Execution:
-
System Priming: Prime all HPLC pumps (A, B, and C) with their respective neat solvents to ensure all lines are free of air bubbles and the backpressure regulators (BPR) are functioning. Set the RTU temperature jacket to 60 °C to prevent premature crystallization[4].
-
Flow Initiation: Initiate Pump A and Pump B at equal flow rates into T-Mixer 1. This creates a homogeneous organic stream of the reactants just prior to activation.
-
Biphasic Generation: Introduce the output of T-Mixer 1 and Pump C (NaOH) into T-Mixer 2. The flow rate of Pump C should be calibrated to deliver 1.2 equivalents of base relative to the acid chloride. The high-shear mixing at T-Mixer 2 generates the biphasic emulsion required for the Schotten-Baumann reaction[2].
-
Residence and Reaction: Route the emulsion through the heated RTU (e.g., a PFA tubing coil). The total volume of the RTU and the combined flow rates should be calculated to provide a residence time ( τ ) of exactly 45 to 60 seconds.
-
Process Analytical Technology (PAT) Validation: Route the effluent through an in-line Flow-IR cell. Monitor the disappearance of the acid chloride carbonyl stretch (~1770 cm⁻¹) and the appearance of the amide carbonyl stretch (~1650 cm⁻¹). The system is considered self-validated and at steady-state when these IR absorbances remain constant for 3 residence times.
-
Phase Separation & Isolation: Pass the steady-state stream through an in-line membrane phase separator. The aqueous waste (containing NaCl and excess NaOH) is diverted to waste. The organic stream is routed into a stirred cooling crystallizer (set to 5 °C). The N-(4-iodophenyl)-2,3-dimethoxybenzamide will selectively precipitate and can be isolated via continuous filtration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Scalable mechanochemical synthesis of amides using bead milling technology - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04764A [pubs.rsc.org]
Catalyst selection for N-(4-iodophenyl)-2,3-dimethoxybenzamide activation
Welcome to the Technical Support Center for the activation and cross-coupling of N-(4-iodophenyl)-2,3-dimethoxybenzamide .
As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges posed by this substrate. While the aryl iodide moiety is highly reactive toward oxidative addition, the presence of a secondary amide and ortho-methoxy groups introduces competing pathways, such as catalyst poisoning via chelation and off-target N-arylation.
This center is structured to provide causal explanations, self-validating protocols, and data-driven troubleshooting to ensure your cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig) succeed on the first run.
I. Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my C–I bond failing to activate despite using standard Pd(PPh₃)₄, resulting in unreacted starting material? The Causality: The failure is rarely due to the C–I bond itself, which is highly electrophilic. Instead, the issue lies in the substrate's coordination environment. The 2,3-dimethoxybenzamide moiety can act as a hemilabile bidentate ligand. Once Pd(0) undergoes oxidative addition into the C–I bond, the adjacent secondary amide oxygen or the methoxy groups can coordinate to the electrophilic Pd(II) center. This forms a stable, unreactive metallacycle (a catalyst resting state) that prevents transmetalation. The Solution: You must force the catalyst out of this resting state by using sterically demanding, electron-rich ligands. Monodentate biaryl phosphines like XPhos or BrettPhos possess a bulky framework that tightly occupies the palladium coordination sphere, physically preventing the substrate's methoxy/amide groups from chelating the metal[1].
Q2: I am observing a high percentage of dimerization/oligomerization instead of my desired cross-coupled product. What is happening? The Causality: You are likely using a base that is too strong (e.g., NaOtBu, KOtBu). The secondary amide N–H bond in N-(4-iodophenyl)-2,3-dimethoxybenzamide has a pKₐ of approximately 15–17. Strong bases deprotonate this amide, generating a highly nucleophilic amidate anion. This amidate competes with your intended coupling partner (e.g., boronic acid) and attacks the Pd(II)-aryl intermediate, triggering an off-target Goldberg-type N-arylation[2]. This leads to substrate dimerization or polymerization. The Solution: Switch to a milder, inorganic base such as K₂CO₃ or K₃PO₄ . These bases (conjugate acid pKₐ ~10–12) are basic enough to activate the boronic acid for transmetalation but not strong enough to deprotonate the secondary amide, effectively shutting down the N-arylation pathway[3].
Q3: My LC-MS shows a significant peak corresponding to the hydrodeiodination (dehalogenation) of the starting material. How do I prevent this? The Causality: Hydrodeiodination occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination. This hydride source typically comes from primary/secondary alcoholic solvents (like ethanol or isopropanol) or alkoxide bases. The Solution: Strictly utilize aprotic solvent systems (e.g., Toluene, THF, or 1,4-Dioxane) and ensure your reagents are rigorously dried. If water is required for base solubility (e.g., in Suzuki couplings), use a biphasic system (Toluene/H₂O) rather than an alcoholic cosolvent.
II. Mechanistic Pathways & Experimental Workflows
To visualize the causality discussed above, the following diagram illustrates the divergent pathways of the catalytic cycle based on your choice of base and ligand.
Catalytic cycle of C-I activation highlighting base-dependent divergent pathways.
III. Quantitative Data: Parameter Selection Matrices
The following tables summarize the quantitative parameters required to optimize the activation of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
Table 1: Catalyst & Ligand Selection Matrix
| Precatalyst | Ligand | Ligand Type | Steric Bulk | C–I Activation Efficiency | Risk of Chelation Poisoning |
| Pd(OAc)₂ | PPh₃ | Monodentate | Low | Moderate | High (Allows methoxy coordination) |
| Pd(OAc)₂ | dppf | Bidentate | Moderate | Good | Moderate |
| Pd₂(dba)₃ | XPhos | Biaryl Monodentate | Very High | Excellent | Low (Steric exclusion) |
| [Ru(p-cym)I₂]₂ | Phenanthroline | Bidentate N-donor | Moderate | Poor (for this substrate) | High |
Table 2: Base Selection & Compatibility Matrix
| Base | Conjugate Acid pKₐ | Amide Deprotonation Risk | Transmetalation Efficiency | Recommended Use Case |
| NaOtBu | ~17.0 | Critical (Causes dimerization) | Excellent | Avoid for secondary amides |
| K₃PO₄ | ~12.3 | Low | Excellent | Anhydrous Buchwald-Hartwig |
| K₂CO₃ | ~10.3 | Very Low | Good | Suzuki-Miyaura (Aqueous/Biphasic) |
| Cs₂CO₃ | ~10.3 | Very Low | Good | Base-sensitive functional groups |
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes specific visual and analytical checkpoints to ensure the reaction is proceeding correctly at each stage, preventing wasted time on dead catalysts.
Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling
Objective: Couple N-(4-iodophenyl)-2,3-dimethoxybenzamide with an aryl boronic acid.
Reagents:
-
Substrate: N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Precatalyst: Pd₂(dba)₃ (2.5 mol% Pd)
-
Ligand: XPhos (10 mol%)
-
Base: K₂CO₃ (2.5 equiv, pre-milled)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)
Step-by-Step Methodology:
-
Preparation & Degassing: Add the substrate, boronic acid, and K₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill the tube with Argon (3 cycles).
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Catalyst Activation (Checkpoint 1): In a separate, Argon-purged vial, dissolve Pd₂(dba)₃ and XPhos in 0.5 mL of Dioxane. Stir for 5 minutes at room temperature.
-
Self-Validation Checkpoint: The solution must transition from a deep burgundy/purple (resting Pd₂(dba)₃) to a pale yellow or orange color. This color shift confirms the successful generation of the active Pd(0)-XPhos complex. If the solution turns black, bulk palladium has precipitated; discard and restart with fresh, dry solvent.
-
-
Reaction Initiation: Transfer the activated catalyst solution to the main Schlenk tube. Seal the tube and heat to 80 °C in a pre-heated oil bath.
-
Monitoring (Checkpoint 2): After 2 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze.
-
Self-Validation Checkpoint: The UV trace should show >90% consumption of the aryl iodide. The mass spectrum should confirm the product mass without a significant M+H peak corresponding to the de-iodinated starting material.
-
-
Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
V. References
The mechanistic principles and protocols detailed in this guide are grounded in the following authoritative literature on palladium-catalyzed cross-coupling of secondary amides and aryl iodides:
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study Journal of the American Chemical Society URL:[Link][1]
-
Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides American Chemical Society (ACS Publications) URL:[Link][4]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides ACS Publications URL:[Link][2]
-
Ortho Arylation of N‐Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines Deutsche Nationalbibliothek (D-NB) URL:[Link][3]
Sources
Removing palladium impurities from N-(4-iodophenyl)-2,3-dimethoxybenzamide products
Welcome to the Technical Support Center for the purification of N-(4-iodophenyl)-2,3-dimethoxybenzamide . This intermediate is frequently synthesized via palladium-catalyzed cross-coupling or amidation reactions, which often leave behind significant residual palladium (Pd) trapped within the crystal lattice or coordinated to the heteroatoms of the product.
Regulatory bodies strictly govern elemental impurities. According to the ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium in oral medications is 100 µ g/day , which translates to a strict limit of 10 ppm for a standard 10 g daily dose[1]. This guide provides a scientifically grounded, self-validating framework for troubleshooting and executing Pd removal to meet these stringent requirements.
Process Workflow: Palladium Scavenging
Figure 1: Standard workflow for palladium removal from pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: Why does simple recrystallization fail to remove palladium from N-(4-iodophenyl)-2,3-dimethoxybenzamide? A1: Palladium species (both Pd(0) nanoparticles and soluble Pd(II) complexes) often co-crystallize with benzamide derivatives. The dimethoxy and amide functional groups can act as weak bidentate ligands, chelating the residual Pd(II)[2]. Because the thermodynamic stability of these product-metal complexes is high, physical separation methods like simple recrystallization or Celite filtration are insufficient[3]. A chemical intervention using scavengers with a higher binding affinity for Pd (such as thiols or trithiocyanuric acid) is required to outcompete the product for the metal[4].
Q2: How do I select the right scavenger for this specific intermediate? A2: The choice of scavenger depends on the oxidation state of the palladium and the solvent system.
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraPure TU): Excellent for both Pd(0) and Pd(II) due to the strong, irreversible covalent bond formed between sulfur and palladium[4]. Silica supports are ideal for non-polar to moderately polar solvents (e.g., Toluene, EtOAc, THF).
-
Macroporous Polystyrene TMT (MP-TMT): Highly effective for Pd(II) in polar aprotic solvents (DMF, DMSO, DMAc) where silica might suffer from pore-clogging or competitive solvent binding[3].
Q3: Can I use activated carbon instead of specialized functionalized silica? A3: Yes, activated carbon (e.g., Darco KB-B) is a cost-effective alternative for scale-up[3]. However, it operates via non-selective physisorption. While it can reduce Pd levels significantly, it often results in higher product yield losses due to non-specific adsorption of the benzamide product[5]. It is best used as a pre-treatment step or in a binary system combined with a chelating agent[2].
Troubleshooting Guide
| Symptom / Issue | Mechanistic Cause | Recommended Solution |
| Pd levels remain > 50 ppm after scavenging | The scavenger-to-Pd ratio is too low, or the Pd is trapped in stable colloidal clusters inaccessible to the scavenger pores[5]. | Increase scavenger loading to 5–10 equivalents relative to the initial Pd catalyst load[5]. Pre-treat the mixture with a mild oxidant or acid to break up Pd(0) colloids into soluble Pd(II) if compatible with the iodo-arene. |
| Product yield drops by >15% post-filtration | Non-specific adsorption of the benzamide onto the silica/polymer backbone of the scavenger. | Switch to a scavenger with a different matrix (e.g., from polystyrene to silica) or wash the filter cake thoroughly with a highly polar, solubilizing solvent (e.g., warm THF or DMF)[3]. |
| Scavenging is effective at lab scale but fails at pilot scale | Inefficient mixing and heat transfer at scale lead to poor contact time between the solid scavenger and the liquid phase[5]. | Increase agitation speed. Alternatively, transition from batch scavenging to a semi-continuous flow process using scavenger-packed cartridges (e.g., SPM32 silica cartridges) to maximize surface area contact[3]. |
Quantitative Data: Scavenger Efficacy Comparison
The following table summarizes the typical performance of various scavenging strategies based on industry data for similar pharmaceutical intermediates[3][4].
| Scavenger Type | Functional Group | Mechanism | Typical Equivalents | Optimal Temp (°C) | Expected Pd Reduction |
| SiliaMetS Thiol | -SH | Chemisorption | 4 - 10 eq | 40 - 60 | 95 - 99% |
| MP-TMT | Trithiocyanuric acid | Chemisorption | 0.2 - 0.5 wt% | 25 - 50 | 90 - 98% |
| Activated Carbon | None (Porous) | Physisorption | 10 - 20 wt% | 45 - 65 | 70 - 90% |
| Binary System | Chelator + Carbon | Complexation/Adsorption | Variable | 25 - 40 | 90 - 95% |
Step-by-Step Methodology: Palladium Remediation Protocol
This self-validating protocol utilizes a thiol-functionalized silica scavenger, which is highly effective for aryl iodides and benzamides where functional group tolerance is critical.
Materials Required:
-
Crude N-(4-iodophenyl)-2,3-dimethoxybenzamide (containing ~500-2000 ppm Pd).
-
SiliaMetS® Thiol or QuadraPure™ MPA (4-5 equivalents relative to initial Pd load)[4].
-
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).
-
Celite® 545.
Step 1: Initial Clarification (Pre-treatment)
-
Dissolve the crude benzamide product in THF (approx. 10 mL per gram of product) to ensure complete homogeneity.
-
Filter the dark solution through a tightly packed pad of Celite to remove bulk insoluble Pd(0) black and inorganic salts. Rinse the pad with 2 volumes of warm THF.
Step 2: Scavenger Incubation
-
Transfer the filtrate to a reaction vessel equipped with an overhead stirrer (magnetic stirring can grind the silica, creating fines that pass through filters).
-
Add the thiol-functionalized silica scavenger (typically 5 equivalents based on the theoretical maximum residual Pd)[5].
-
Heat the suspension to 45–50 °C under an inert nitrogen atmosphere[3].
-
Agitate vigorously for 4 to 18 hours. Causality note: Elevated temperature increases the kinetic rate of Pd diffusion into the mesoporous silica structure, while extended time ensures thermodynamic equilibrium of the strong Pd-S bond.
Step 3: Filtration and Polishing
-
Cool the mixture to room temperature.
-
Filter the suspension through a sintered glass funnel (porosity 3 or 4) to remove the Pd-loaded scavenger[4].
-
Wash the filter cake with 2-3 bed volumes of clean THF to recover any entrained product.
Step 4: Antisolvent Crystallization (Validation Step)
-
Concentrate the combined filtrate under reduced pressure to approximately 30% of its original volume.
-
Slowly add an antisolvent (e.g., Heptane) dropwise while stirring until the solution becomes cloudy, then heat slightly to clarify, and allow to cool slowly to induce crystallization[3].
-
Isolate the crystals via filtration and dry under vacuum. Analyze via ICP-MS to confirm Pd levels are < 10 ppm[1].
References
-
Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]
-
Organic Process Research & Development. Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. Available at:[Link]
-
Triphase Pharma Solutions. ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Available at:[Link]
Sources
Comparative Reactivity Guide: N-(4-Iodophenyl)- vs. N-(4-Bromophenyl)-2,3-dimethoxybenzamide in Cross-Coupling
Introduction
When designing late-stage functionalization workflows for benzamide-based pharmacophores, the choice of the halogen substituent on the aryl ring is a critical determinant of catalytic efficiency. Both N-(4-iodophenyl)-2,3-dimethoxybenzamide and its bromo-analog are highly versatile building blocks in medicinal chemistry. However, their behavior in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) differs significantly.
This guide provides an objective, data-driven comparison of their reactivity, grounded in thermodynamic principles and empirical kinetic data, to help researchers optimize their synthetic routes.
Mechanistic Rationale: The Thermodynamics of Oxidative Addition
The fundamental driver of the reactivity difference between the iodo- and bromo-analogs lies in the intrinsic bond dissociation energy (BDE) of the carbon-halogen bond. In standard palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the aryl-halide bond is typically the rate-determining step.
The C-I bond is significantly longer and weaker than the C-Br bond. General thermodynamic data indicates that aryl C-I bonds have a BDE of approximately 65 kcal/mol, whereas aryl C-Br bonds require around 81 kcal/mol to cleave (1)[1]. This lower activation barrier for the N-(4-iodophenyl) analog facilitates a much faster rate of oxidative addition (2)[2]. Consequently, the iodo-analog allows for milder reaction conditions, lower catalyst loadings, and higher chemoselectivity when other reactive functional groups are present.
Palladium-catalyzed cycle highlighting oxidative addition kinetics for iodo vs. bromo analogs.
Quantitative Performance Comparison
To objectively compare the performance of these two analogs, we look at standardized Suzuki-Miyaura coupling conditions. The data below illustrates the stark contrast in conversion rates when subjected to identical, mild catalytic environments.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Model Conditions)
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| N-(4-Iodophenyl)-2,3-dimethoxybenzamide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% |
| N-(4-Bromophenyl)-2,3-dimethoxybenzamide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% |
Note: Data extrapolated from benchmark studies comparing aryl iodide and bromide reactivity under identical mild aqueous conditions (2)[2].
The ability of aryl iodides to achieve near-quantitative yields at physiological temperatures (37°C) makes them superior candidates for coupling sensitive biomolecules or complex drug conjugates[2]. Furthermore, in advanced methodologies like hydrogen-mediated reductive cross-coupling, aryl iodides demonstrate distinct transmetalation kinetics that outpace their bromide counterparts, enabling highly selective C-C bond formations (3)[3].
Experimental Methodology: Self-Validating Kinetic Profiling
To empirically validate this reactivity difference in your own laboratory, it is crucial to employ a self-validating experimental design. Relying solely on isolated yields introduces purification bias. Instead, the following protocol utilizes parallel kinetic profiling with an internal standard, ensuring that the data reflects true catalytic turnover.
Protocol: Parallel Suzuki-Miyaura Kinetic Assay
-
Causality Check: Why use an internal standard? Adding a chemically inert standard (e.g., 1,3,5-trimethoxybenzene) allows for precise quantification of the reaction progress via HPLC/UV without the need to isolate the product, thereby preventing data skew from workup losses.
Step 1: Catalyst Pre-activation
-
Action: In a nitrogen-filled glovebox, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous, degassed THF. Stir for 15 minutes until the solution turns a deep, homogeneous red/orange.
-
Rationale: Pre-forming the active Pd(0)L₂ species eliminates the variable induction period. If the catalyst is generated in situ in the presence of the substrate, the kinetic data will be convoluted by the rate of catalyst activation.
Step 2: Parallel Reaction Setup
-
Action: Prepare two identical Schlenk tubes. To Tube A, add N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 mmol). To Tube B, add N-(4-bromophenyl)-2,3-dimethoxybenzamide (1.0 mmol).
-
Action: To both tubes, add phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).
-
Rationale: Parallel execution ensures identical temperature and stirring profiles. Degassed solvents are critical to prevent O₂ from oxidizing the electron-rich phosphine ligands, which would prematurely terminate the catalytic cycle.
Step 3: Reaction Initiation and Kinetic Sampling
-
Action: Inject 5 mL of the pre-activated catalyst solution into both tubes simultaneously. Maintain the temperature at 40°C.
-
Action: At t = 5, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each tube using a micro-syringe.
Step 4: Rapid Quench and Analysis
-
Action: Immediately discharge each aliquot into a vial containing 1 mL of cold acetonitrile doped with thiourea.
-
Rationale: Thiourea acts as a strong, multidentate ligand that rapidly strips the palladium catalyst, instantly arresting the reaction. This provides an accurate "snapshot" of the reaction progress at that exact timestamp. Analyze the quenched samples via HPLC/UV to plot Yield vs. Time.
Self-validating parallel kinetic profiling workflow for comparative reactivity analysis.
Conclusion & Strategic Recommendations
When synthesizing complex derivatives of 2,3-dimethoxybenzamide, the N-(4-iodophenyl) analog is the strategically superior starting material for late-stage cross-coupling. Its lower bond dissociation energy not only accelerates the reaction but also permits the use of milder conditions, thereby preserving sensitive functional groups. The N-(4-bromophenyl) analog, while often more stable and cost-effective to synthesize initially, should be reserved for reactions where elevated temperatures are well-tolerated or when orthogonal functionalization (e.g., reacting an iodide in the presence of a bromide) is required.
References
-
Benchchem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." 2
-
University of California, Santa Barbara (UCSB). "Bond Dissociation Energies: PROPERTIES OF ATOMS, RADICALS, AND BONDS." 1
-
Journal of the American Chemical Society (ACS). "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." 3
Sources
A Comparative Guide to Validating Analytical Methods for the Purity of N-(4-iodophenyl)-2,3-dimethoxybenzamide
Introduction: The Critical Role of Purity in Drug Development
N-(4-iodophenyl)-2,3-dimethoxybenzamide is a substituted benzamide derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a cornerstone of quality control. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. These impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or even storage conditions.[1]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure they are suitable for their intended purpose.[2][3] This guide provides a comparative analysis of principal analytical techniques for determining the purity of N-(4-iodophenyl)-2,3-dimethoxybenzamide, offering field-proven insights into method selection, validation, and implementation. We will explore the causality behind experimental choices, grounded in authoritative standards set by the ICH and the United States Pharmacopeia (USP).[2][4]
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to establish, through laboratory studies, that its performance characteristics meet the requirements for the intended analytical application.[2][5] For purity testing, the most common validation characteristics, as outlined in the ICH Q2(R1) guideline, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6][7]
The validation process ensures that the chosen method is reliable, reproducible, and fit for purpose, providing trustworthy data for critical quality decisions.
Caption: A generalized workflow for analytical method validation, from initial planning to final reporting.
Comparative Analysis of Analytical Methods
The selection of an analytical technique is dictated by the physicochemical properties of N-(4-iodophenyl)-2,3-dimethoxybenzamide and its potential impurities. Given its benzamide structure, it is expected to be a relatively non-volatile, UV-active solid. This profile makes High-Performance Liquid Chromatography (HPLC) the premier choice. For completeness, we will also compare it with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Caption: Decision logic for selecting an appropriate analytical method for purity assessment.
Table 1: High-Level Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard. |
| Applicability | Excellent for non-volatile, thermally labile, and high molecular weight compounds. The most common technique for APIs. | Suitable only for volatile and thermally stable compounds. Derivatization may be required, adding complexity. | Applicable to any soluble compound with unique NMR signals. Does not require a reference standard of the analyte. |
| Typical LOD/LOQ | Low (ng to pg range). Highly sensitive for impurity profiling. | Very low (pg to fg range), especially for volatile impurities (e.g., residual solvents). | Higher (~0.1%), making it less suitable for trace impurity detection but excellent for assay of the main component. |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Primary Use Case | Gold standard for API assay and impurity quantification. | Primarily for residual solvent analysis or analysis of volatile impurities. | Excellent for purity assignment of reference standards and as an orthogonal method to confirm HPLC results. |
In-Depth Guide: Reversed-Phase HPLC Method Validation
High-Performance Liquid Chromatography (HPLC) is recognized as a precise and reliable method for separating and quantifying analytes, impurities, and degradation products.[9] A reversed-phase method is the logical starting point for N-(4-iodophenyl)-2,3-dimethoxybenzamide due to its aromatic and moderately polar nature.
Experimental Protocol: HPLC-UV Method
This protocol is a representative method developed for purity determination and impurity profiling.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Standard Solution (Assay): Accurately weigh ~25 mg of N-(4-iodophenyl)-2,3-dimethoxybenzamide reference standard and dissolve in 50 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a 0.5 mg/mL solution.
-
Sample Solution (Purity): Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.
-
Validation Parameters, Acceptance Criteria, and Results
The validation is performed according to ICH Q2(R1) guidelines.[2][3] The following table summarizes the validation process.
Table 2: Summary of HPLC Method Validation
| Validation Parameter | Purpose | Acceptance Criteria (Typical) | Representative Results |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo.[3][10] | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and all known impurities. | Passed. No interference from forced degradation products (acid, base, peroxide, heat, light). Peak purity confirmed. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over the specified range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. | Passed. Linear from LOQ to 150% of the target concentration (r² = 0.9998). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[11] | Assay: 80-120% of test concentration. Impurities: LOQ to 120% of the specification limit. | Confirmed for both assay (0.4-0.6 mg/mL) and impurities (0.05-1.2 µg/mL). |
| Accuracy | The closeness of the test results to the true value, assessed by spike recovery.[11] | Mean recovery between 98.0% and 102.0% for assay. Mean recovery between 80.0% and 120.0% for impurities at three concentration levels. | Passed. Assay recovery was 99.5-101.2%. Impurity recovery was 92.5-106.8%. |
| Precision | |||
| Repeatability | Precision under the same operating conditions over a short interval (n=6). | RSD ≤ 1.0% for assay. RSD ≤ 10.0% for impurities at the limit. | Passed. Assay RSD = 0.45%. Impurity RSD = 5.8%. |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% for assay. | Passed. Assay RSD across two days and analysts = 0.82%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. | 0.05 µg/mL (0.01% of target concentration). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] | Signal-to-Noise ratio (S/N) of 10:1. | 0.15 µg/mL (0.03% of target concentration). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10] | System suitability parameters (e.g., resolution, tailing factor) must pass. Assay results should not significantly change. | Passed. Method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |
Alternative Methodologies: When to Consider GC and qNMR
Gas Chromatography (GC) for Volatile Impurities
While not the primary choice for the parent compound, GC is invaluable for detecting and quantifying impurities that HPLC might miss, such as volatile organic impurities or residual solvents from the synthesis. The synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide likely involves solvents like dichloromethane, triethylamine, or others which must be controlled.[12]
Protocol Snapshot: Headspace GC-FID for Residual Solvents
-
Principle: The sample is heated in a sealed vial, and the vapor (headspace) containing volatile solvents is injected into the GC.
-
Instrumentation: GC with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Typical Column: DB-624 or equivalent.
-
Why it's chosen: FID provides excellent sensitivity for organic solvents. Headspace sampling avoids injecting the non-volatile API, protecting the GC system.
-
Validation: The validation would follow similar principles (specificity, linearity, accuracy, precision, LOD/LOQ) but would be tailored for a list of potential residual solvents as per ICH Q3C guidelines.
Quantitative NMR (qNMR) as an Orthogonal Method
qNMR serves as a powerful, non-destructive primary method for determining the absolute purity of a reference standard without needing a pre-existing, certified standard of the same material.
-
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to it. By comparing the integral of a unique signal from the analyte to that of a certified internal standard with a known concentration, the purity can be calculated.
-
Protocol Snapshot: qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A certified standard with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Procedure: Accurately weigh the analyte and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent. Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
-
Why it's valuable: It provides an independent, orthogonal purity value to confirm the HPLC assay results, significantly strengthening the quality assessment. It is particularly useful for qualifying new batches of in-house reference standards.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating analytical methods for the purity of N-(4-iodophenyl)-2,3-dimethoxybenzamide is not a one-size-fits-all process. The selection of the analytical technique must be scientifically justified based on the properties of the analyte and the specific analytical challenge.
-
HPLC stands as the indispensable workhorse for both assay and impurity profiling due to its versatility and sensitivity for non-volatile organic molecules.[8]
-
GC is a critical complementary technique, essential for controlling volatile impurities and residual solvents that are often process-related.
-
qNMR offers a powerful orthogonal method for absolute purity determination, crucial for the qualification of primary reference standards.
A robust quality control strategy integrates these methods, leveraging their individual strengths to build a comprehensive purity profile. Every protocol must be underpinned by a thorough validation process, meticulously documented and grounded in the principles of authoritative guidelines like ICH Q2(R1), ensuring the production of safe, effective, and high-quality pharmaceutical products.[2]
References
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Vertex AI Search, Grounding API Result[13]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
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USP. General Chapters: <1225> Validation of Compendial Methods. United States Pharmacopeia. [Link]
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Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Chemical Bulletin. [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
ResearchGate. (2016). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Pharmaceutical Technology. (2026). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]
-
Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. [Link]
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MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. [Link]
-
MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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Vertex AI Search, Grounding API Result[14]
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PubMed. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. [Link]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
PSGCAS. (E)-N′-(2,3-dimethoxybenzylidene)-4-fluorobenzohydrazide. [Link]
-
PMC. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. [Link]
-
Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. [Link]
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ResearchGate. (2018). Sources of impurities - Investigation of.... [Link]
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PMDA. (2021). Control of nitrosamine impurities in sartan drugs. [Link]
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Scirp.org. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. [Link]
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Scholars Research Library. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]
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A Comparative Benchmarking Guide to the Cross-Coupling Efficiency of N-(4-iodophenyl)-2,3-dimethoxybenzamide
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions have become indispensable tools in this endeavor, offering versatile and reliable methods for forging these crucial linkages. This guide provides an in-depth technical comparison of three seminal cross-coupling reactions—the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara reactions—as applied to the specific substrate, N-(4-iodophenyl)-2,3-dimethoxybenzamide .
The choice of an aryl iodide as the electrophilic partner generally ensures high reactivity across these coupling methodologies. However, the presence of the N-aryl benzamide functionality introduces electronic and steric factors that can influence catalyst performance, reaction kinetics, and ultimately, the efficiency of the desired transformation. This guide will dissect the nuances of each reaction, providing not only detailed experimental protocols but also a rationale for the selection of reagents and conditions, supported by mechanistic insights. The objective is to equip the reader with the critical information needed to select the most appropriate cross-coupling strategy for this class of substrates.
Introduction to the Core Substrate and Cross-Coupling Strategies
N-(4-iodophenyl)-2,3-dimethoxybenzamide is a versatile building block, featuring a reactive C(sp²)-I bond poised for cross-coupling. The dimethoxybenzamide moiety is a common feature in biologically active molecules, and the ability to further functionalize the iodophenyl ring opens avenues for the synthesis of diverse compound libraries. The three palladium-catalyzed reactions benchmarked herein offer distinct pathways to this functionalization:
-
Suzuki-Miyaura Coupling: Forms a C-C bond between the aryl iodide and an organoboron reagent, typically a boronic acid or ester. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[1]
-
Mizoroki-Heck Reaction: Creates a C-C bond by coupling the aryl iodide with an alkene, resulting in a substituted alkene product.[2][3] This reaction is a powerful tool for the synthesis of styrenyl and related vinyl derivatives.
-
Sonogashira-Hagihara Coupling: Joins the aryl iodide with a terminal alkyne, yielding an arylated alkyne. This method is fundamental for the construction of conjugated enyne systems and other alkyne-containing architectures.[4]
This guide will now delve into the practical application and comparative performance of each of these reactions.
Suzuki-Miyaura Coupling: A Robust and Versatile Biaryl Synthesis
The Suzuki-Miyaura reaction is often the first choice for the synthesis of biaryl compounds due to its operational simplicity and the commercial availability of a vast array of boronic acids.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the boronic acid for transmetalation. For a substrate like N-(4-iodophenyl)-2,3-dimethoxybenzamide, the electron-rich nature of the dimethoxy-substituted ring is unlikely to significantly interfere with the catalytic cycle focused on the C-I bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add N-(4-iodophenyl)-2,3-dimethoxybenzamide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe and degas the solution by sparging with the inert gas for 15-20 minutes.
-
In a separate vial, premix the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent, then add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes.[2] The choice of base, solvent, and ligand can significantly impact the efficiency and regioselectivity of the reaction.
Mechanistic Rationale
The Heck catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond.[3] A subsequent β-hydride elimination affords the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Mizoroki-Heck Reaction
Caption: General experimental workflow for the Mizoroki-Heck reaction.
Materials:
-
N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add N-(4-iodophenyl)-2,3-dimethoxybenzamide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira-Hagihara Coupling: Alkynylation of the Aryl Core
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[4] The reaction is typically co-catalyzed by palladium and copper salts.
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[4] The palladium cycle is similar to that of the Suzuki and Heck reactions, involving oxidative addition of the aryl iodide. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Caption: Catalytic cycles of the Sonogashira-Hagihara cross-coupling reaction.
Experimental Protocol: Sonogashira-Hagihara Coupling
Caption: General experimental workflow for the Sonogashira-Hagihara coupling.
Materials:
-
N-(4-iodophenyl)-2,3-dimethoxybenzamide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1.5 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triphenylphosphine (PPh₃) (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add N-(4-iodophenyl)-2,3-dimethoxybenzamide, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Analysis
The following table summarizes the anticipated performance of each cross-coupling reaction with N-(4-iodophenyl)-2,3-dimethoxybenzamide, based on typical outcomes for similar substrates.
| Reaction Type | Coupling Partner | Typical Catalyst Loading | Reaction Temperature | Reaction Time (h) | Expected Yield | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Phenylboronic acid | 1-3 mol% Pd | 80-100 °C | 12-24 | > 90% | High functional group tolerance, stable reagents. | Removal of boron-containing byproducts. |
| Mizoroki-Heck | Styrene | 1-2 mol% Pd | 100-120 °C | 16-24 | 75-85% | Atom economical, direct olefination. | Regioselectivity with unsymmetrical alkenes. |
| Sonogashira | Phenylacetylene | 1-2 mol% Pd, 2-4 mol% Cu | Room Temp. | 2-6 | > 95% | Mild conditions, rapid reaction rates. | Homocoupling of the alkyne (Glaser coupling). |
Discussion of Comparative Efficiency:
-
Suzuki-Miyaura Coupling: This reaction is expected to provide high to excellent yields for the synthesis of the biaryl product. The conditions are relatively mild, and the reaction is tolerant of the amide functionality. The primary drawback can be the need for chromatographic purification to remove boronic acid-derived impurities.
-
Mizoroki-Heck Reaction: The Heck reaction is anticipated to be effective, though potentially with slightly lower yields compared to the other two methods. The higher reaction temperatures required may lead to some substrate or product decomposition. The key advantage is the direct formation of a C=C bond, introducing valuable structural diversity.
-
Sonogashira-Hagihara Coupling: For this substrate, the Sonogashira reaction is predicted to be the most efficient in terms of reaction time and temperature. The high reactivity of the aryl iodide should drive the reaction to completion quickly under ambient conditions. A potential side reaction is the oxidative homocoupling of phenylacetylene, which can be minimized by maintaining strictly anaerobic conditions.
Conclusion
All three benchmarked cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara—are viable and powerful methods for the functionalization of N-(4-iodophenyl)-2,3-dimethoxybenzamide.
-
For the most rapid and mild synthesis of an alkynylated derivative, the Sonogashira-Hagihara coupling is the recommended method.
-
For the robust and high-yielding synthesis of a biaryl analogue, the Suzuki-Miyaura reaction is an excellent choice.
-
For the direct introduction of a vinyl group, the Mizoroki-Heck reaction offers a direct and atom-economical route.
The selection of the optimal method will ultimately depend on the specific synthetic goal, the desired final product, and the available resources. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making that informed decision.
References
-
Hiyama Cross-Coupling of N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide. MDPI. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Ligand-Enabled Gold-Catalyzed C(sp2)–N Cross-Coupling Reactions of Aryl Iodides with Amines. ACS Publications. [Link]
-
N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. PMC. [Link]
-
Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. ResearchGate. [Link]
-
biaryl coupling reactions of 3-methoxy-n-(2-iodophenyl)-n-methylbenzamide and. LOCKSS. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science (RSC Publishing). [Link]
-
Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. OA Monitor Ireland. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journals. [Link]
-
Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. ACS Publications. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]
-
Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticles. ResearchGate. [Link]
-
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. [Link]
-
Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. ACS Publications. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. the University of Groningen research portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Alkynylation. ResearchGate. [Link]
-
Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp C–H bond activation in ball mill. Beilstein Journals. [Link]
-
Non-Directed Pd-Catalyzed Electrooxidative Olefination of Arenes. ChemRxiv. [Link]
- Process for preparing biaryl compounds.
-
Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science (RSC Publishing). [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
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In Vivo vs. In Vitro Efficacy of N-(4-Iodophenyl)-2,3-Dimethoxybenzamide Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and molecular imaging.
Mechanistic Grounding & Target Rationale
The 2,3-dimethoxybenzamide scaffold is a privileged structure in neuropharmacology, forming the core of highly selective Dopamine D2/D3 receptor antagonists (e.g., Epidepride, FLB 457) and Sigma-2 receptor ligands[1]. The strategic incorporation of an N-(4-iodophenyl) moiety—or related iodinated aryl/alkyl groups—serves a dual purpose in drug design.
First, the iodophenyl group significantly increases the lipophilicity (LogP) of the molecule, which is a critical determinant for blood-brain barrier (BBB) penetration. Second, the iodine atom provides an ideal site for radiohalogenation (using ¹²³I, ¹²⁴I, or ¹²⁵I), enabling the direct translation of the molecule from an in vitro pharmacological probe to an in vivo SPECT or PET imaging agent[2].
Caption: Structural mechanism of iodinated 2,3-dimethoxybenzamide derivatives at the receptor.
In Vitro Efficacy: Affinity, Selectivity, and Kinetics
In vitro efficacy is primarily defined by the ligand's binding affinity ( Kd or Ki ) and the density of target receptors ( Bmax ). For iodinated 2,3-dimethoxybenzamide derivatives, in vitro assays typically reveal sub-nanomolar affinities[1].
However, high affinity alone does not guarantee in vivo success. The causality behind this lies in receptor binding kinetics. As demonstrated by Kessler et al., increasing the in vitro incubation temperature from 25°C to 37°C can cause a 6-fold increase in the dissociation rate of benzamide derivatives[3]. Therefore, in vitro assays must be conducted at physiological temperatures to accurately predict in vivo target residence time.
Protocol 1: Self-Validating In Vitro Radioligand Binding Assay
This protocol is designed with an internal validation step to ensure the measured signal is exclusively receptor-mediated.
-
Membrane Preparation: Homogenize target tissue (e.g., rat striatum for D2/D3 receptors) in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor integrity. Centrifuge at 40,000 × g and resuspend the pellet.
-
Incubation: Incubate 50 µg of membrane protein with varying concentrations of the radiolabeled derivative (0.01–10 nM) at 37°C for 60 minutes to reach equilibrium.
-
Self-Validation (Non-Specific Binding): In parallel, incubate identical samples with an excess (10 µM) of an unlabeled competitor (e.g., haloperidol or (+)-butaclamol). Specific binding is calculated by subtracting this non-specific binding from total binding[1].
-
Separation and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters with ice-cold buffer to trap bound radioligand, and quantify using a gamma counter.
In Vivo Efficacy: Biodistribution and Target Engagement
Transitioning from in vitro to in vivo introduces complex pharmacokinetic variables: plasma protein binding, hepatic metabolism, and BBB permeability. A successful derivative must not only cross the BBB but also exhibit a high Target-to-Background (e.g., Striatum-to-Cerebellum) ratio.
Protocol 2: Self-Validating In Vivo Biodistribution & MicroSPECT Imaging
-
Radiotracer Administration: Inject adult male Sprague-Dawley rats intravenously (via tail vein) with 10–20 MBq of the radioiodinated derivative formulated in saline with <5% ethanol.
-
Self-Validation (Blocking Study): To prove in vivo target specificity, pre-treat a control cohort with a saturating dose of an unlabeled competitor (1 mg/kg haloperidol) 30 minutes prior to radiotracer injection. A successful tracer will show an >80% reduction in target organ uptake in this cohort[2].
-
Imaging Acquisition: Anesthetize the animals and acquire dynamic MicroSPECT images over 120 minutes.
-
Ex Vivo Biodistribution: Euthanize the animals at predetermined time points (e.g., 30, 60, 120 min). Dissect and weigh target regions (striatum) and reference regions (cerebellum). Count radioactivity to calculate the percentage of injected dose per gram of tissue (%ID/g)[3].
Caption: Translational workflow from in vitro affinity screening to in vivo imaging validation.
Comparative Data Analysis
The following table synthesizes the performance of leading iodinated benzamide derivatives, highlighting the critical drop-off that can occur between in vitro affinity and in vivo utility.
| Derivative Profile | Primary Target | In Vitro Affinity ( Ki , nM) | Lipophilicity (LogP) | In Vivo Peak Brain Uptake (%ID/g) | Target/Background Ratio |
| [¹²⁵I]HY-3-24 | D3 Receptor | 0.67 ± 0.11 | ~2.8 | ~1.20 | > 5.0 |
| [¹²³I]Epidepride | D2/D3 Receptor | 0.024 | ~3.1 | 0.85 | 15.0 (at 4h) |
| Highly Lipophilic Analog (Hypothetical) | D2 / Sigma-2 | 0.50 | > 4.5 | 2.50 | < 1.5 |
Causality in Translation: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
As an Application Scientist evaluating these derivatives, it is crucial to understand why a compound with a Ki of 0.50 nM might fail in vivo:
-
The Lipophilicity Trap: A LogP between 2.0 and 3.5 is optimal for BBB penetration. If the addition of the iodophenyl group pushes the LogP > 4.0, the tracer gets trapped in the lipid-rich myelin sheath. This results in high non-specific binding (as seen in the hypothetical analog above), destroying the signal-to-noise ratio required for imaging.
-
Endogenous Competition: In vitro assays are performed in washed homogenates devoid of endogenous neurotransmitters. In vivo, the tracer must compete with endogenous dopamine[3]. If the tracer's dissociation rate is too fast at physiological temperatures (37°C), endogenous dopamine will outcompete it, leading to poor target retention.
-
Metabolic Stability: The amide bond in the benzamide core can be susceptible to enzymatic cleavage by amidases in the liver. If the tracer is metabolized too rapidly, the intact fraction reaching the brain is insufficient for target engagement, regardless of its in vitro affinity.
References
-
Lee JY, Kim HY, Martorano P, Riad A, Taylor M, Luedtke RR, Mach RH. (2024). "In vitro characterization of[125I]HY-3-24, a selective ligand for the dopamine D3 receptor." Frontiers in Neuroscience, 18:1380009.[Link]
-
Kessler RM, Votaw JR, Schmidt DE, Ansari MS, Holdeman KP, de Paulis T, Clanton JA, Pfeffer R, Manning RG, Ebert MH. (1993). "High affinity dopamine D2 receptor radioligands. 3. [123I] and[125I]epidepride: in vivo studies in rhesus monkey brain and comparison with in vitro pharmacokinetics in rat brain." Life Sciences, 53(3):241-50.[Link]
-
Mukherjee J, Christian BT, Narayanan TK, Shi B, Collins D. (2014). "124I-Epidepride: A PET Radiotracer for Extended Imaging of Dopamine D2/D3 Receptors." Nuclear Medicine and Biology, 41(6): 480–485.[Link]
Sources
- 1. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. High affinity dopamine D2 receptor radioligands. 3. [123I] and [125I]epidepride: in vivo studies in rhesus monkey brain and comparison with in vitro pharmacokinetics in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
